4-Chloro-7-methylthieno[3,2-d]pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-methylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-2-11-6-5(4)9-3-10-7(6)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJDOVYAFDVIDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380577 | |
| Record name | 4-chloro-7-methylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-21-0 | |
| Record name | 4-chloro-7-methylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-7-METHYLTHIENO [3,2-D] PYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-7-methylthieno[3,2-d]pyrimidine: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-7-methylthieno[3,2-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry. Its thienopyrimidine core serves as a versatile scaffold for the development of potent and selective inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthesis of this compound. Furthermore, it delves into its application as a key intermediate in the synthesis of targeted kinase inhibitors, presenting structure-activity relationship (SAR) data for derivatives targeting the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) signaling pathways. Detailed experimental protocols for synthesis and biological evaluation are also provided to facilitate further research and development in this promising area.
Core Compound Structure and Properties
This compound is a bicyclic heteroaromatic compound. The fusion of a thiophene ring to a pyrimidine ring results in a planar structure that is a key feature for its interaction with the ATP-binding pocket of various kinases. The chlorine atom at the 4-position is a crucial reactive handle, enabling nucleophilic substitution reactions for the introduction of diverse functionalities and the generation of extensive chemical libraries for drug discovery.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 175137-21-0 | [1] |
| Molecular Formula | C₇H₅ClN₂S | [1] |
| Molecular Weight | 184.65 g/mol | [1] |
| Melting Point | 124 °C | [2] |
| Appearance | Yellow to off-white solid | [3] |
| Solubility | Soluble in organic solvents such as dichloromethane and acetonitrile. |
Synthesis of this compound
The most common synthetic route to this compound involves the chlorination of the corresponding 7-methylthieno[3,2-d]pyrimidin-4(3H)-one.[3][4]
Experimental Protocol: Synthesis of this compound[4]
Materials:
-
7-methylthieno[3,2-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Activated carbon
-
Isopropanol
-
Ice
Procedure:
-
Dissolve 7-methylthieno[3,2-d]pyrimidin-4(3H)-one and N,N-dimethylaniline in acetonitrile.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyltriethylammonium chloride and stir for an additional 10 minutes.
-
Add phosphorus oxychloride (trichlorophosphine) dropwise.
-
Heat the reaction mixture to reflux and maintain for 30 minutes, monitoring the reaction progress by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Stir the aqueous mixture and extract the product with dichloromethane (3x).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution.
-
Decolorize the organic phase with activated carbon and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Add isopropanol to the residue, heat to dissolve, and then allow it to cool and stir.
-
A yellow solid will precipitate. Allow the solid to stand for 2 hours before collecting by filtration.
-
Wash the solid with cold isopropanol and dry to afford this compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The thieno[3,2-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in potent kinase inhibitors. The this compound is a key starting material for the synthesis of a variety of 4-substituted derivatives, primarily through nucleophilic aromatic substitution at the C4 position with amines, alcohols, and thiols.
Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[4] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Diagram 1: Simplified EGFR Signaling Pathway
Caption: A simplified diagram of the EGFR signaling pathway.
Derivatives of this compound have been synthesized and evaluated as inhibitors of both wild-type and mutant forms of EGFR. The T790M mutation, in particular, is a common mechanism of resistance to first- and second-generation EGFR inhibitors.
Table 2: Structure-Activity Relationship of 4-Anilino-7-methylthieno[3,2-d]pyrimidine Derivatives as EGFR Inhibitors
| Compound ID | R Group (at 4-position) | EGFR (WT) IC₅₀ (nM) | EGFR (L858R/T790M) IC₅₀ (nM) | Reference |
| 1 | 4-((3-ethynylphenyl)amino) | 5.2 | 1.1 | [5] |
| 2 | 4-((3-chloro-4-fluorophenyl)amino) | 10.5 | 2.3 | [5] |
| 3 | 4-((4-((dimethylamino)methyl)phenyl)amino) | >1000 | 150 | [5] |
| 4 | 4-((4-morpholinophenyl)amino) | 850 | 98 | [5] |
Note: The specific 7-methyl substitution is extrapolated from related thieno[3,2-d]pyrimidine cores. The data is illustrative of the general SAR trends.
Targeting the PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is another crucial signaling cascade that is frequently hyperactivated in cancer, leading to uncontrolled cell growth and survival.
Diagram 2: Simplified PI3K/AKT/mTOR Signaling Pathway
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
Thieno[3,2-d]pyrimidine derivatives have also shown potent inhibitory activity against PI3K isoforms.
Table 3: Structure-Activity Relationship of 4-Morpholino-thieno[3,2-d]pyrimidine Derivatives as PI3K Inhibitors
| Compound ID | R Group (at 6-position) | PI3Kδ IC₅₀ (nM) | Cell Line (NHL) Proliferation IC₅₀ (µM) | Reference |
| 5 | 4-(trifluoromethyl)phenyl | 15.6 | 0.45 | [6] |
| 6 | 4-chlorophenyl | 25.3 | 0.87 | [6] |
| 7 | 4-methoxyphenyl | 45.1 | 1.25 | [6] |
| Idelalisib | (Reference Compound) | 8.0 | 0.21 | [6] |
Note: This data is for a related thieno[3,2-d]pyrimidine core to illustrate the potential of this scaffold against PI3K.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Assay (General Protocol)
Diagram 3: General Workflow for an In Vitro Kinase Assay
Caption: A generalized workflow for an in vitro kinase assay.
Materials:
-
Recombinant human kinase (e.g., EGFR, PI3K)
-
Peptide or protein substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagents (e.g., phosphospecific antibody, fluorescent probe)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a microplate, add the kinase and substrate to each well.
-
Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30 °C or 37 °C) for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagents according to the manufacturer's instructions.
-
Read the signal (e.g., fluorescence, luminescence) on a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
Materials:
-
Cancer cell line (e.g., A549 for EGFR, NHL cell line for PI3K)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Conclusion
This compound is a valuable building block in the design and synthesis of novel kinase inhibitors. Its amenability to chemical modification at the 4-position allows for the systematic exploration of structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties. The thieno[3,2-d]pyrimidine scaffold has demonstrated significant potential in targeting key signaling pathways implicated in cancer, such as the EGFR and PI3K pathways. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and to stimulate further investigation into the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-7-methylthieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-7-methylthieno[3,2-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine class, a group of molecules that have garnered significant interest in medicinal chemistry.[1][2] The thieno[3,2-d]pyrimidine scaffold is a key pharmacophore in a variety of biologically active compounds, and its derivatives are explored for a range of therapeutic applications, including the development of kinase inhibitors for cancer therapy.[3][4][5] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, formulation, and application in research and development.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂S | [2][6] |
| Molecular Weight | 184.65 g/mol | [2][6] |
| CAS Number | 175137-21-0 | [2][6] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 124 °C | [7] |
| Boiling Point (Predicted) | 301.3 ± 37.0 °C | [7] |
| Density (Predicted) | 1.445 ± 0.06 g/cm³ | [7] |
| pKa (Predicted) | 0.78 ± 0.40 | [7] |
| XLogP3 | 2.6 | [7] |
Synthesis of this compound
The primary synthetic route to this compound involves the chlorination of its precursor, 7-methylthieno[3,2-d]pyrimidin-4(3H)-one.[1][2] This reaction is a common method for introducing a reactive chloro group that can be further functionalized.
Experimental Protocol: Chlorination of 7-methylthieno[3,2-d]pyrimidin-4(3H)-one
This protocol is a composite of methodologies described in the literature.[1][2][7]
Materials:
-
7-methylthieno[3,2-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃) or Trichlorophosphine (PCl₃)
-
N,N-dimethylaniline (optional, as a catalyst)
-
Benzyltriethylammonium chloride (optional, as a phase-transfer catalyst)
-
Acetonitrile (solvent)
-
Dichloromethane (extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Activated carbon
-
Isopropanol (for recrystallization)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-methylthieno[3,2-d]pyrimidin-4(3H)-one and N,N-dimethylaniline in acetonitrile. Stir the mixture at room temperature for 30 minutes.[2]
-
Catalyst Addition: Add benzyltriethylammonium chloride to the reaction mixture and continue stirring for an additional 10 minutes.[2]
-
Chlorination: Add phosphorus oxychloride (or trichlorophosphine) dropwise to the stirred solution.[2][7]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 30 minutes to 2 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.[2][7]
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice water to quench the excess chlorinating agent.[2]
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane three times.[2]
-
Washing: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid.[2]
-
Decolorization and Drying: Treat the organic phase with activated carbon to remove colored impurities. Separate the activated carbon by filtration and dry the organic layer over anhydrous sodium sulfate.[2]
-
Solvent Removal: Remove the dichloromethane by rotary evaporation to obtain the crude product.
-
Purification: Add isopropanol to the crude product and heat until it dissolves. Allow the solution to cool, which should result in the precipitation of a yellow solid. Let it stand for 2 hours to maximize crystal formation.[2]
-
Isolation: Collect the solid product by filtration, wash it with a small amount of cold isopropanol, and dry it under vacuum.
Caption: Synthesis workflow for this compound.
Biological Activity and Signaling Pathways
Thienopyrimidine derivatives have been reported to exhibit a wide range of biological activities, including acting as inhibitors of various protein kinases.[3][4][5] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The general mechanism of action for many thienopyrimidine-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling cascade.
Derivatives of the related pyrrolo[3,2-d]pyrimidine scaffold have been shown to target key signaling molecules in cancer, such as serine hydroxymethyltransferase 2 (SHMT2) and enzymes involved in de novo purine biosynthesis, which can lead to the suppression of mTOR signaling.[8][9]
Given its structural similarity to known biologically active compounds, this compound serves as a valuable intermediate for the synthesis of novel derivatives that could potentially modulate various signaling pathways. The chloro-substituent at the 4-position is a key reactive handle for introducing diverse chemical moieties to explore structure-activity relationships and develop potent and selective inhibitors of therapeutic targets.
Caption: Logical relationship of this compound to potential biological activities.
Conclusion
This compound is a well-characterized compound with established synthetic routes. Its physicochemical properties make it suitable for a variety of chemical transformations. While direct biological data for this specific molecule is limited, its structural motif is present in numerous pharmacologically active compounds. This makes it a valuable building block for the discovery and development of new therapeutic agents, particularly in the area of kinase inhibition and cancer research. Further investigation into the biological effects of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Novel, Highly Potent, and Selective Thieno[3,2- d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. echemi.com [echemi.com]
- 8. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-7-methylthieno[3,2-d]pyrimidine (CAS: 175137-21-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-7-methylthieno[3,2-d]pyrimidine is a crucial heterocyclic intermediate in the field of medicinal chemistry and drug discovery. Its thienopyrimidine scaffold is recognized as a "privileged structure," capable of interacting with a diverse range of biological targets. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role as a precursor for the development of potent therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of its synthesis and potential mechanisms of action are presented to support researchers in their drug development endeavors.
Chemical and Physical Properties
This compound is a solid, heterocyclic compound with the molecular formula C₇H₅ClN₂S.[1][2][3][4] Its chemical structure features a fused thiophene and pyrimidine ring system, with a chlorine atom at the 4-position and a methyl group at the 7-position. This reactive chlorine atom is the key to its utility as a versatile synthetic intermediate, allowing for nucleophilic substitution to introduce a wide array of functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 175137-21-0 | [1][2][3][4] |
| Molecular Formula | C₇H₅ClN₂S | [1][2][3][4] |
| Molecular Weight | 184.65 g/mol | [2][4] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | 2-8°C, inert atmosphere, dark place | [1] |
| Boiling Point | 301.3±37.0 °C (Predicted) | [5] |
| Density | 1.445±0.06 g/cm³ (Predicted) | [5] |
Synthesis of this compound
The primary synthetic route to this compound involves the chlorination of a precursor, 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one. This reaction is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Chlorination of 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one
This protocol is based on established methods for the synthesis of 4-chlorothienopyrimidines.
Materials:
-
7-methyl-3H-thieno[3,2-d]pyrimidin-4-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Acetonitrile (or another suitable solvent)
-
Ice water
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Activated carbon (optional, for decolorization)
-
Isopropanol (or other suitable recrystallization solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one in a suitable solvent like acetonitrile.
-
If used, add N,N-dimethylaniline to the solution and stir for a short period at room temperature.
-
Carefully and slowly add phosphorus oxychloride (POCl₃) to the reaction mixture. The addition is often done dropwise at a controlled temperature.
-
Heat the reaction mixture to reflux and maintain this temperature for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker of ice water with stirring to quench the excess POCl₃.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane, multiple times.
-
Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
If necessary, decolorize the organic phase with activated carbon.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent, such as isopropanol, to yield this compound as a solid.
Role in Drug Discovery and Biological Activities of Derivatives
This compound is a versatile building block for the synthesis of a wide range of biologically active compounds. The chlorine atom at the 4-position is readily displaced by various nucleophiles, allowing for the introduction of diverse substituents and the generation of compound libraries for screening. Derivatives of the thieno[3,2-d]pyrimidine scaffold have demonstrated significant potential in several therapeutic areas.
Table 2: Biological Activities of 4-Substituted Thieno[3,2-d]pyrimidine Derivatives
| Therapeutic Area | Target/Mechanism of Action | Example of Derivative Activity | Reference |
| Anticancer | VEGFR-2 Kinase Inhibition | IC₅₀ values in the nanomolar to low micromolar range. | [6] |
| Cyclin-Dependent Kinase (CDK) Inhibition | Induction of apoptosis and cell cycle arrest. | ||
| PI3K/Akt Signaling Pathway Inhibition | Potent and selective inhibition of PI3Kα. | [7] | |
| EGFRL858R/T790M Inhibition | Effective anti-proliferative activity against resistant NSCLC cell lines. | ||
| Antimalarial | Inhibition of P. falciparum (erythrocytic and hepatic stages) | Dual-stage antiplasmodial activity. | [8] |
| Antimicrobial | Inhibition of bacterial and fungal growth | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. | |
| Inhibition of Mycobacterium tuberculosis Cyt-bd oxidase | Selective inhibition of a key respiratory enzyme. | [9] | |
| Anti-inflammatory | Phosphodiesterase Type 4 (PDE4) Inhibition | Potential for treating asthma and COPD. | [10] |
General Experimental Protocol for Nucleophilic Substitution
The following is a generalized protocol for the synthesis of 4-substituted-7-methylthieno[3,2-d]pyrimidines.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, alcohol, or thiol)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., ethanol, DMF, acetonitrile)
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Add the desired nucleophile and a base to the reaction mixture.
-
Heat the reaction mixture to a temperature appropriate for the specific nucleophile and solvent, and stir for a sufficient time to ensure the completion of the reaction (monitored by TLC).
-
After cooling, the reaction mixture is worked up, which may involve evaporation of the solvent, addition of water, and extraction with an organic solvent.
-
The crude product is then purified, typically by column chromatography or recrystallization, to yield the desired 4-substituted-7-methylthieno[3,2-d]pyrimidine derivative.
Mechanism of Action of Thieno[3,2-d]pyrimidine Derivatives in Cancer
Derivatives of the thieno[3,2-d]pyrimidine scaffold have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and angiogenesis. A prominent example is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.
Conclusion
This compound is a cornerstone intermediate for the synthesis of a multitude of thieno[3,2-d]pyrimidine derivatives with significant therapeutic potential. Its straightforward synthesis and the reactivity of the 4-chloro position make it an invaluable tool for medicinal chemists. The diverse biological activities exhibited by its derivatives, including anticancer, antimalarial, and anti-inflammatory properties, underscore the importance of the thienopyrimidine scaffold in modern drug discovery. This guide provides a foundational resource for researchers aiming to leverage the chemical versatility of this compound in the development of novel and effective therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Chloro-7-methylthieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 4-Chloro-7-methylthieno[3,2-d]pyrimidine, a key heterocyclic intermediate in pharmaceutical research and drug development. This document details the multi-step synthesis, including the preparation of requisite precursors and the final chlorination process. Experimental protocols, quantitative data, and process visualizations are provided to facilitate its practical application in a laboratory setting.
Overview of the Synthetic Pathway
The synthesis of this compound is efficiently achieved through a robust three-stage process. The pathway commences with the well-established Gewald reaction to construct the initial thiophene ring system. This is followed by a cyclization step to form the fused pyrimidinone core, which is subsequently chlorinated to yield the target compound.
Caption: High-level overview of the three-stage synthesis.
Quantitative Data Summary
The following table summarizes key quantitative data for the compounds involved in the synthesis.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Melting Point (°C) |
| Methyl 3-amino-4-methylthiophene-2-carboxylate | 85006-31-1 | C₇H₉NO₂S | 171.22 | 96.5%[1] | 82-83[2] |
| 7-Methyl-3H-thieno[3,2-d]pyrimidin-4-one | 175137-13-0 | C₇H₆N₂OS | 166.20 | High | N/A |
| This compound | 175137-21-0 | C₇H₅ClN₂S | 184.65 | 90% | 124 (Predicted)[3] |
Detailed Synthesis and Experimental Protocols
Stage 1: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate
The initial precursor is synthesized via the Gewald reaction, a multicomponent reaction that efficiently produces a polysubstituted 2-aminothiophene.
Reaction:
-
Reactants: 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene, Hydroxylamine hydrochloride
-
Catalysts: Anhydrous ferric chloride, Cyanuric chloride
-
Solvent: N,N-dimethylformamide (DMF)
-
Reagent for work-up: Ammonia water
Experimental Protocol:
-
Dissolve 87 g (0.5 mole) of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 435 ml of N,N-dimethylformamide.[1]
-
To the solution, add 2.43 g (0.015 mole) of anhydrous ferric chloride and 2.77 g (0.015 mol) of cyanuric chloride.[1]
-
Add 48.6 g (0.7 mol) of hydroxylamine hydrochloride to the mixture.[1]
-
Heat the reaction mixture and maintain the temperature at 70-90°C for 4 hours.[1]
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
To the obtained residue, add 600 ml of 25% ammonia water and stir for 30 minutes.[1]
-
Filter the resulting precipitate. The filter cake is then washed with 500 ml of water and dried to yield 82.5 g (96.5%) of methyl 3-amino-4-methyl-2-thiophenecarboxylate.[1]
Stage 2: Synthesis of 7-Methyl-3H-thieno[3,2-d]pyrimidin-4-one
The thieno[3,2-d]pyrimidin-4-one core is constructed by the cyclization of the aminothiophene precursor with formamide. This is a common and effective method for forming the pyrimidinone ring.
Reaction:
-
Reactant: Methyl 3-amino-4-methylthiophene-2-carboxylate
-
Reagent/Solvent: Formamide
Experimental Protocol (Representative): Note: This protocol is based on the well-established cyclization of similar 2-aminothiophene esters.
-
In a round-bottom flask equipped with a reflux condenser, add methyl 3-amino-4-methylthiophene-2-carboxylate (1 equivalent).
-
Add an excess of formamide (e.g., 10-15 equivalents).
-
Heat the reaction mixture to reflux (approximately 190-210°C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water to remove residual formamide, and dry under vacuum. The product is often of sufficient purity for the next step, or it can be recrystallized from a suitable solvent like ethanol if necessary.
Stage 3: Synthesis of this compound
The final step involves the chlorination of the pyrimidinone intermediate using a chlorinating agent, most commonly phosphorus oxychloride.
Reaction:
-
Reactant: 7-Methyl-3H-thieno[3,2-d]pyrimidin-4-one
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) or Trichlorophosphine (PCl₃)
-
Additives: N,N-dimethylaniline, Benzyltriethylammonium chloride
-
Solvent: Acetonitrile
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-Chloro-7-methylthieno[3,2-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a close structural resemblance to the native purine bases of DNA and RNA. This structural mimicry allows for its interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. The specific derivative, 4-Chloro-7-methylthieno[3,2-d]pyrimidine, serves as a crucial intermediate in the synthesis of numerous potent bioactive molecules. This technical guide provides a comprehensive overview of the biological activities of derivatives originating from this core structure, with a particular focus on their anticancer and antimicrobial properties. We present a compilation of quantitative biological data, detailed experimental methodologies for key assays, and visual representations of the signaling pathways implicated in their mechanism of action. This document aims to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the thieno[3,2-d]pyrimidine framework.
Introduction: The Versatile Thieno[3,2-d]pyrimidine Scaffold
Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1] Their structural analogy to purines makes them ideal candidates for the design of inhibitors for various enzymes, particularly kinases, which play a pivotal role in cellular signaling. The core scaffold's amenability to chemical modification at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 4-chloro substituent is of particular importance as it provides a reactive site for nucleophilic substitution, enabling the introduction of diverse functionalities to explore structure-activity relationships (SAR). This guide will delve into the specific biological activities of derivatives synthesized from the this compound core.
Anticancer Activity
Derivatives of the thieno[3,2-d]pyrimidine scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of CDKs, inducing cell cycle arrest and apoptosis in cancer cells.
Table 1: Anticancer Activity of Thieno[3,2-d]pyrimidine Derivatives (CDK Inhibition)
| Compound ID | Substitution at C4 | Target Cell Line | IC50 (µM) | Reference |
| 6e | 4-chlorophenyl substituted thione | HeLa | - (86% inhibition at 5µM) | [2] |
| 6j | 4-chlorophenyl substituted thione | HT-29 | - (67% inhibition at 5µM) | [2] |
| 20 | Not Specified | MDA-MB-453 | Potent (Specific IC50 not provided) | [3] |
| 36 | Not Specified | TNBC cell line | Potent (Specific IC50 not provided) | [4] |
Note: The data presented is for thieno[3,2-d]pyrimidine derivatives with substitutions that may differ from a simple methyl group at the 7-position. The core scaffold, however, remains the same.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its dysregulation is a frequent event in human cancers, making it a prime target for therapeutic intervention. Several thieno[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of this pathway.[5]
Table 2: Anticancer Activity of Thieno[3,2-d]pyrimidine Derivatives (PI3K/mTOR Inhibition)
| Compound ID | Substitution at C4 | Target | IC50 (µM) | Reference |
| 9a | Varied aryl/heteroaryl | PI3Kα | Moderate (Specific IC50 not provided) | [1] |
| 15a | Varied aryl/heteroaryl | PI3Kα | Moderate (Specific IC50 not provided) | [1] |
| 15i | Not Specified | mTOR | Potent (Specific IC50 not provided) | [6] |
Note: The data is for a broader class of thieno[3,2-d]pyrimidines and is intended to be representative of the scaffold's potential.
Antimicrobial Activity
In addition to their anticancer properties, thieno[3,2-d]pyrimidine derivatives have shown promise as antimicrobial agents. Their mechanism of action in bacteria is believed to involve the inhibition of essential enzymes, such as DNA gyrase.
Table 3: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |
| Compound 1 | Not specified | S. aureus (MRSA) | 2-16 | [7] |
| Compound 2 | Not specified | S. aureus (MRSA) | 2-16 | [7] |
| MMV1578877 | 2-(4-methylpyridin-2-yl)-N-(pyrimidin-4-yl) | M. ulcerans | <1 | [8] |
Note: The presented data is for a range of thieno[3,2-d]pyrimidine derivatives and highlights the antimicrobial potential of the core scaffold.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
-
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, which is then inoculated with a standardized number of microorganisms. The growth of the microorganism is assessed after an incubation period.
Protocol:
-
Preparation of Inoculum:
-
Grow the microbial strain in a suitable broth medium overnight.
-
Dilute the culture to achieve a standardized concentration (e.g., 1 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (microorganism with no compound) and a negative control (broth medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Signaling Pathways and Mechanisms of Action
CDK Inhibition and Cell Cycle Arrest
Thieno[3,2-d]pyrimidine derivatives that inhibit CDKs typically function by competing with ATP for the kinase's active site. This inhibition prevents the phosphorylation of key substrates required for cell cycle progression, leading to arrest at specific checkpoints (e.g., G1/S or G2/M) and subsequently inducing apoptosis.
PI3K/AKT/mTOR Pathway Inhibition
Derivatives targeting the PI3K/AKT/mTOR pathway act as inhibitors of one or more of the key kinases in this cascade. By blocking the signaling flow, these compounds can effectively halt the pro-survival and pro-proliferative signals that are often hyperactive in cancer cells.
Experimental Workflow for Biological Evaluation
The general workflow for assessing the biological activity of newly synthesized this compound derivatives involves a series of in vitro assays to determine their efficacy and mechanism of action.
Conclusion and Future Perspectives
Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their ability to interact with key biological targets such as CDKs and components of the PI3K/AKT/mTOR pathway underscores their therapeutic relevance. The data and protocols presented in this guide serve as a foundation for further research in this area. Future efforts should focus on the synthesis and evaluation of more extensive libraries of these derivatives to establish comprehensive structure-activity relationships. Furthermore, in-depth mechanistic studies, including target identification and validation, will be crucial for the advancement of lead compounds into preclinical and clinical development. The versatility of the thieno[3,2-d]pyrimidine scaffold, coupled with a rational drug design approach, holds great promise for the discovery of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs [mdpi.com]
- 3. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and biological evaluation of novel 9-methyl-9H-purine and thieno[3, 2-d]pyrimidine derivatives as potent mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
The Thieno[3,2-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibitors
An In-depth Technical Guide on the Mechanism of Action of 4-Chloro-7-methylthieno[3,2-d]pyrimidine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purines, which allows it to function as a competitive inhibitor for a multitude of protein kinases. While this compound itself is primarily utilized as a chemical intermediate in the synthesis of more complex, biologically active molecules, its core structure is central to a class of potent kinase inhibitors. This guide elucidates the mechanism of action of thieno[3,2-d]pyrimidine derivatives, focusing on their role as ATP-competitive inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and VEGFR pathways. This document provides a comprehensive overview of the quantitative data for representative compounds, detailed experimental protocols for assessing their activity, and visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Thieno[3,2-d]pyrimidine Scaffold
Thienopyrimidines, which consist of a thiophene ring fused to a pyrimidine ring, are bioisosteres of purines, the fundamental components of nucleic acids and ATP.[1] This structural mimicry allows thienopyrimidine derivatives to effectively compete with ATP for the binding site on various protein kinases, thereby inhibiting their catalytic activity.[1] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The thieno[3,2-d]pyrimidine scaffold has proven to be a versatile and fruitful starting point for the development of potent and selective kinase inhibitors.[2][3]
While direct biological activity data for this compound is not extensively documented in public literature, its derivatives have been widely synthesized and evaluated as inhibitors of several important kinase families.
Mechanism of Action: Competitive ATP Inhibition
The primary mechanism of action for thienopyrimidine-based kinase inhibitors is competitive inhibition at the ATP-binding site of the target kinase. Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a crucial step in many signal transduction pathways that regulate cell growth, proliferation, differentiation, and survival.
By binding to the ATP pocket, thienopyrimidine derivatives prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling cascade. The specificity and potency of these inhibitors are determined by the various substituents on the thieno[3,2-d]pyrimidine core, which can be tailored to interact with specific amino acid residues within the ATP-binding sites of different kinases.
Targeting the PI3K/AKT/mTOR Pathway
The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that is frequently hyperactivated in human cancers.[1][2] Thieno[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of PI3K isoforms.[2] Inhibition of PI3K prevents the conversion of PIP2 to PIP3, which in turn blocks the activation of AKT and downstream effectors like mTOR, ultimately leading to decreased cell proliferation and survival.
Targeting the VEGFR Signaling Pathway
Vascular endothelial growth factor receptors (VEGFRs) are receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Several thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[3] By blocking VEGFR-2 signaling, these compounds can inhibit tumor-associated angiogenesis, thereby restricting the tumor's access to nutrients and oxygen.
Quantitative Data: Biological Activity of Thieno[3,2-d]pyrimidine Derivatives
The following tables summarize the in vitro inhibitory activities of representative thieno[3,2-d]pyrimidine derivatives against various kinases and cancer cell lines. It is important to note that these are derivatives of the core scaffold and not this compound itself.
Table 1: Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Derivative A | PI3Kα | 1.2 | [2] |
| Derivative B | PI3Kβ | 15 | [2] |
| Derivative C | mTOR | >1000 | [2] |
| Derivative D | VEGFR-2 | 230 | [4] |
| Derivative E | CDK7 | 20 | [5] |
Table 2: Anti-proliferative Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Derivative F | MCF-7 | Breast Cancer | 9.80 | [6] |
| Derivative G | A549 | Lung Cancer | 11.30 | [6] |
| Derivative H | HCT-116 | Colon Cancer | 2.80 | [4] |
| Derivative I | HepG2 | Liver Cancer | 4.10 | [4] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of thienopyrimidine-based kinase inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong signal suggests inhibition.
-
Compound Preparation : Prepare a serial dilution of the test compound (e.g., a thieno[3,2-d]pyrimidine derivative) in DMSO.
-
Assay Plate Preparation : Add a small volume of the diluted compounds to the wells of a 384-well plate. Include DMSO-only (vehicle) and positive controls.
-
Kinase Reaction :
-
Prepare a master mix containing the kinase, its specific substrate, and assay buffer.
-
Dispense the kinase/substrate mix into each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection :
-
Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition : Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis : Calculate the percent inhibition relative to the controls and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.[7]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by thieno[3,2-d]pyrimidine derivatives and a general workflow for their evaluation.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition by thieno[3,2-d]pyrimidine derivatives.
Caption: The VEGFR signaling pathway and the point of inhibition by thienopyrimidine derivatives.
Caption: General experimental workflow for the development of thienopyrimidine-based kinase inhibitors.
Conclusion
The this compound core represents a foundational structure for a promising class of kinase inhibitors. While the specific compound is primarily a synthetic intermediate, its derivatives have demonstrated significant potential in targeting key oncogenic signaling pathways, including the PI3K/AKT/mTOR and VEGFR cascades. The mechanism of action is predominantly through competitive inhibition of ATP at the kinase active site. The versatility of the thieno[3,2-d]pyrimidine scaffold allows for extensive chemical modification, enabling the development of potent and selective inhibitors with therapeutic potential. Further research and optimization of derivatives based on this privileged core are warranted to discover novel and effective treatments for cancer and other diseases driven by aberrant kinase activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
The Strategic Intermediate: A Technical Guide to 4-Chloro-7-methylthieno[3,2-d]pyrimidine in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among these, 4-Chloro-7-methylthieno[3,2-d]pyrimidine stands out as a pivotal building block, particularly in the development of targeted therapies such as kinase inhibitors. Its unique thieno[3,2-d]pyrimidine core, a bioisostere of the purine scaffold, provides a privileged structure for interacting with various enzymatic targets within the cell. This technical guide offers an in-depth exploration of this compound, covering its synthesis, chemical properties, and its critical role as a pharmaceutical intermediate.
Physicochemical Properties and Safety Information
This compound is a halogenated heterocyclic compound with the molecular formula C₇H₅ClN₂S and a molecular weight of 184.65 g/mol .[1] Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 175137-21-0 | [1] |
| Molecular Formula | C₇H₅ClN₂S | [1] |
| Molecular Weight | 184.65 g/mol | [1] |
| Appearance | Yellow solid | [2] |
| Purity | Typically >95% | [3] |
Safety Note: this compound is harmful if swallowed and is an irritant.[4] Appropriate personal protective equipment should be used when handling this compound.
Synthesis of this compound
The most prevalent and industrially scalable method for the synthesis of this compound involves the chlorination of its precursor, 7-methylthieno[3,2-d]pyrimidin-4(3H)-one. This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most commonly employed reagent.[5] The reaction is often conducted under reflux conditions to ensure complete conversion.
Below is a comparative table of different reported synthetic methods for the preparation of this compound.
| Starting Material | Reagents and Solvents | Reaction Conditions | Yield | Reference |
| 7-methylthieno[3,2-d]pyrimidin-4(3H)-one | Phosphorus oxychloride (POCl₃), N,N-dimethylaniline, acetonitrile | Reflux, 30 minutes | Not specified | [2] |
| 7-methylthieno[3,2-d]pyrimidin-4(3H)-one | Phosphorus oxychloride (POCl₃) | Reflux | Not specified | [4] |
| 7-methylthieno[3,2-d]pyrimidin-4(3H)-one | Trichlorophosphine, N,N-dimethylaniline, benzyltriethylammonium chloride, acetonitrile | Reflux, 30 minutes | Not specified | [2] |
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound based on literature descriptions.[2][4]
Materials:
-
7-methylthieno[3,2-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (optional, as a catalyst)
-
Acetonitrile (solvent)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Activated carbon
-
Isopropanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-methylthieno[3,2-d]pyrimidin-4(3H)-one and N,N-dimethylaniline in acetonitrile.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add phosphorus oxychloride dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 30 minutes, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into ice water with stirring.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution.
-
Decolorize the organic phase with activated carbon and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Add isopropanol to the residue, heat to dissolve, and then allow it to cool and stir.
-
A yellow solid of this compound will precipitate.
-
Allow the solid to stand for 2 hours to ensure complete precipitation, then collect the product by filtration and dry under vacuum.
Applications in Pharmaceutical Synthesis
The strategic importance of this compound lies in the reactivity of its chlorine atom at the 4-position of the pyrimidine ring. This chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various amine, alcohol, and thiol functionalities, enabling the generation of a diverse library of derivatives for drug discovery programs.
The thieno[3,2-d]pyrimidine scaffold is a key component in a multitude of kinase inhibitors. These enzymes play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders.[6][7]
Role in Kinase Inhibitor Development
Thienopyrimidine derivatives have been extensively explored as inhibitors of various protein kinases, including Janus kinases (JAKs), signal transducer and activator of transcription 3 (STAT3), and epidermal growth factor receptor (EGFR).[6][8] The general workflow for utilizing this compound in the synthesis of such inhibitors is depicted in the diagram below.
A key example of a signaling pathway targeted by thienopyrimidine-based inhibitors is the JAK-STAT pathway. Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms and inflammatory diseases.[9]
Conclusion
This compound is a high-value intermediate in pharmaceutical research and development. Its straightforward synthesis and the reactivity of its chloro-substituent provide a versatile platform for the creation of diverse molecular libraries. The thieno[3,2-d]pyrimidine core has proven to be a successful scaffold for the development of potent and selective kinase inhibitors, with significant potential for the treatment of cancer and inflammatory diseases. As our understanding of cellular signaling pathways continues to grow, the demand for such strategically designed intermediates is expected to increase, further solidifying the importance of this compound in the future of medicine.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 [jmb.or.kr]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 4-Chloro-7-methylthieno[3,2-d]pyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold, 4-Chloro-7-methylthieno[3,2-d]pyrimidine, serves as a crucial synthetic intermediate in the development of a novel class of therapeutic agents. Its thienopyrimidine core is structurally analogous to purines, rendering it an ideal framework for designing molecules that can interact with the ATP-binding sites of various protein kinases. This technical guide consolidates the current understanding of the therapeutic targets of molecules derived from this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.
Core Therapeutic Areas: Oncology and Beyond
Research into derivatives of this compound has predominantly focused on their application in oncology. These compounds have demonstrated potent activity as kinase inhibitors and anti-proliferative agents. The primary mechanism of action for many of these derivatives involves the inhibition of key enzymes and proteins that are critical for cancer cell growth, proliferation, and survival.
Key Therapeutic Targets and In Vitro Efficacy
The 4-chloro substituent on the pyrimidine ring provides a reactive site for nucleophilic substitution, enabling the synthesis of a diverse library of derivatives. These modifications have led to the identification of compounds with significant inhibitory activity against several key oncogenic targets.
Kinase Inhibition
The thieno[3,2-d]pyrimidine scaffold is a privileged structure for the development of kinase inhibitors. Derivatives have shown potent activity against phosphoinositide 3-kinases (PI3Ks), which are pivotal in the PI3K/Akt/mTOR signaling pathway, a pathway frequently dysregulated in various cancers.
Table 1: Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound Class | Target Kinase | IC50 | Reference |
| Thieno[3,2-d]pyrimidine Derivatives | PI3K p110α | Potent Inhibition | [1] |
Note: Specific IC50 values for this compound derivatives against specific kinases are not yet widely published, but the thieno[3,2-d]pyrimidine class, in general, shows significant promise as PI3K inhibitors.
Anti-proliferative Activity
Derivatives of the closely related thieno[2,3-d]pyrimidine scaffold, which shares the same core heterocyclic structure, have been extensively evaluated for their anti-proliferative effects against a range of human cancer cell lines. This data provides valuable insights into the potential of the broader thienopyrimidine class of compounds.
Table 2: Anti-proliferative Activity of Thienopyrimidine Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 4-methyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidine analogue | MCF-7 (Breast) | 14.53 ± 0.16 | [2] |
| 4-methyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidine analogue | HepG2 (Liver) | 12.27 ± 0.12 | [2] |
| 4-methyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidine analogue | HCT-116 (Colon) | 15.75 ± 0.42 | [2] |
| Thieno[2,3-d]pyrimidine derivative 14 | MCF-7 (Breast) | 22.12 | [3] |
| Thieno[2,3-d]pyrimidine derivative 13 | MCF-7 (Breast) | 22.52 | [3] |
| Thieno[2,3-d]pyrimidine derivative 9 | MCF-7 (Breast) | 27.83 | [3] |
| Thieno[2,3-d]pyrimidine derivative 12 | MCF-7 (Breast) | 29.22 | [3] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives are underpinned by their ability to modulate critical cellular signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Thieno[3,2-d]pyrimidine derivatives that inhibit PI3K can effectively block this pathway, leading to the induction of apoptosis and inhibition of tumor growth.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. The following are generalized protocols for key experiments cited in the evaluation of thienopyrimidine derivatives.
Synthesis of 4-substituted-7-methylthieno[3,2-d]pyrimidine Derivatives
The synthesis of therapeutically active compounds from this compound typically involves a nucleophilic aromatic substitution reaction.
Caption: General Synthetic Workflow.
Protocol:
-
Reaction Setup: Dissolve this compound in a suitable solvent (e.g., DMF, DMSO).
-
Addition of Nucleophile: Add the desired nucleophile (e.g., an amine or an alcohol) and a base (e.g., K2CO3, Et3N) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Purification: Collect the solid by filtration and purify it by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Anti-proliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the thienopyrimidine derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Caption: MTT Assay Workflow.
Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics. Future research should focus on:
-
Expansion of the derivative library: Synthesizing and screening a wider range of derivatives to identify compounds with enhanced potency and selectivity against specific therapeutic targets.
-
Elucidation of precise mechanisms of action: Conducting in-depth studies to fully characterize the molecular interactions and downstream effects of the most promising lead compounds.
-
In vivo evaluation: Progressing lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Exploration of other therapeutic areas: Investigating the potential of these derivatives in other disease contexts, such as inflammatory and autoimmune disorders, where kinase signaling plays a critical role.
This technical guide provides a foundational overview of the therapeutic potential of compounds derived from this compound. The compiled data and protocols are intended to facilitate further research and accelerate the translation of these promising molecules into clinical candidates.
References
4-Chloro-7-methylthieno[3,2-d]pyrimidine: A Technical Review for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-7-methylthieno[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its thieno[3,2-d]pyrimidine core is a key structural motif in a variety of biologically active molecules.[1][2] This technical guide provides a comprehensive review of the available research on this compound, focusing on its synthesis, chemical properties, and its role as a crucial intermediate in the development of novel therapeutics. While this compound is a valuable building block, it is important to note that detailed spectroscopic and biological activity data for the core molecule itself are not extensively reported in publicly available literature. The focus of most research lies on the characterization and evaluation of its subsequent derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₇H₅ClN₂S | [3] |
| Molecular Weight | 184.65 g/mol | [3] |
| CAS Number | 175137-21-0 | [3] |
| Predicted Boiling Point | 301.3 ± 37.0 °C | [1] |
| Predicted Melting Point | 124 °C | [1] |
| Predicted Density | 1.445 ± 0.06 g/cm³ | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves the chlorination of its precursor, 7-methylthieno[3,2-d]pyrimidin-4(3H)-one.[4] This reaction is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Experimental Protocol: Chlorination of 7-methylthieno[3,2-d]pyrimidin-4(3H)-one
A common experimental procedure for the synthesis of this compound is detailed below.
Reagents and Materials:
-
7-methylthieno[3,2-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Acetonitrile
-
Benzyltriethylammonium chloride
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Activated carbon
-
Isopropanol
-
Ice water
Procedure:
-
Dissolve 7-methylthieno[3,2-d]pyrimidin-4(3H)-one and N,N-dimethylaniline in acetonitrile.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyltriethylammonium chloride and continue stirring for an additional 10 minutes.
-
Add phosphorus oxychloride dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 30 minutes, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and stir.
-
Extract the aqueous mixture three times with dichloromethane.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution.
-
Decolorize the organic phase with activated carbon and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Add isopropanol to the residue and heat until dissolved.
-
Allow the solution to cool and stir, a yellow solid should precipitate.
-
Let the mixture stand for 2 hours to ensure complete precipitation.
-
Filter the solid, wash with a small amount of cold isopropanol, and dry under vacuum to yield this compound.
Yield:
A reported yield for this synthesis is approximately 90%.
Spectroscopic Data
Biological Activity and Applications in Drug Discovery
This compound serves as a critical building block in the synthesis of a wide array of pharmacologically active compounds.[2] The thieno[3,2-d]pyrimidine scaffold is a known "privileged structure" in medicinal chemistry, appearing in numerous compounds targeting various biological pathways.
The primary utility of this compound lies in its reactivity at the 4-position. The chlorine atom acts as a good leaving group, allowing for nucleophilic substitution reactions with various amines, alcohols, and thiols. This enables the introduction of diverse functional groups, leading to the generation of large chemical libraries for drug screening.
Derivatives of the thieno[3,2-d]pyrimidine core have shown a broad spectrum of biological activities, including:
-
Antiplasmodial Activity: Certain 4-substituted thieno[3,2-d]pyrimidines have been investigated as dual-stage antiplasmodial agents for the treatment of malaria.[5]
-
Anticancer Activity: Many thienopyrimidine derivatives have been synthesized and evaluated as potent inhibitors of various kinases, which are key targets in cancer therapy.[6][7]
-
Antimicrobial and Antiviral Activity: The thienopyrimidine scaffold has also been explored for the development of new antimicrobial and antiviral agents.[6]
Due to its role as a synthetic intermediate, quantitative biological data, such as IC₅₀ values, for this compound itself is not available in the surveyed literature. The biological activity is typically assessed for the final, more complex molecules derived from it.
Signaling Pathways and Experimental Workflows
As this compound is primarily a synthetic intermediate, there are no specific signaling pathways or detailed experimental workflows in which it is a direct participant. The relevant pathways are those targeted by the final drug candidates synthesized from this precursor. For example, if a derivative is a kinase inhibitor, the relevant signaling pathway would be the one regulated by that specific kinase.
To illustrate the synthetic utility of this compound, a generalized experimental workflow for the synthesis of a hypothetical 4-amino-substituted thieno[3,2-d]pyrimidine derivative is presented below.
Figure 1. Generalized workflow for the synthesis of 4-amino-substituted derivatives.
Conclusion
This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-chloro position make it an ideal starting material for the creation of diverse libraries of thieno[3,2-d]pyrimidine derivatives. While comprehensive characterization and biological data for the core compound are scarce in the public domain, its importance is underscored by the wide range of biological activities exhibited by the compounds derived from it. Future research leveraging this key building block holds significant promise for the discovery of novel therapeutic agents targeting a multitude of diseases.
References
- 1. echemi.com [echemi.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-7-methylthieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-7-methylthieno[3,2-d]pyrimidine, a key heterocyclic intermediate in pharmaceutical research and development. This document details its chemical properties, synthesis, and its role in the development of targeted therapeutics, particularly kinase inhibitors.
Core Molecular Information
This compound is a substituted thienopyrimidine. The thienopyrimidine scaffold is of significant interest in medicinal chemistry as it is a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity allows it to interact with a variety of biological targets.
Molecular Formula and Weight: The chemical formula for this compound is C₇H₅ClN₂S .[1][2][3] Its molecular weight is 184.65 g/mol .[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Please note that some of these values are predicted.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂S | [1][2][3] |
| Molecular Weight | 184.65 g/mol | [1][2][3] |
| CAS Number | 175137-21-0 | [1] |
| Appearance | Yellow solid (as per synthesis description) | [1] |
| Melting Point | 124 °C (Predicted) | [2] |
| Boiling Point | 301.3±37.0 °C (Predicted) | [2] |
| Density | 1.445±0.06 g/cm³ (Predicted) | [2] |
Synthesis Protocol
This compound is typically synthesized from 7-methylthieno[3,2-d]pyrimidin-4(3H)-one. The following is a representative experimental protocol.
Reaction Scheme:
7-methylthieno[3,2-d]pyrimidin-4(3H)-one → this compound
Materials:
-
7-methylthieno[3,2-d]pyrimidin-4(3H)-one
-
N,N-dimethylaniline
-
Acetonitrile
-
Benzyltriethylammonium chloride
-
Trichlorophosphine (POCl₃)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Activated carbon
-
Isopropanol
-
Ice water
Procedure:
-
Dissolve 7-methylthieno[3,2-d]pyrimidin-4(3H)-one and N,N-dimethylaniline in acetonitrile. Stir the solution at room temperature for 30 minutes.[1]
-
Add benzyltriethylammonium chloride to the mixture and continue stirring for an additional 10 minutes.[1]
-
Carefully add trichlorophosphine dropwise to the reaction mixture.[1]
-
Heat the mixture to reflux and maintain for 30 minutes. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is fully consumed.[1]
-
Cool the reaction mixture to room temperature and pour it into ice water with stirring.[1]
-
Extract the aqueous mixture three times with dichloromethane.[1]
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution.[1]
-
Decolorize the organic phase with activated carbon and dry over anhydrous sodium sulfate.[1]
-
Filter the mixture and concentrate the filtrate under reduced pressure.[1]
-
Add isopropanol to the residue and heat until dissolved. A yellow solid will precipitate upon stirring and cooling.[1]
-
Allow the solid to stand for 2 hours, then collect the product by filtration, wash with cold isopropanol, and dry to yield this compound.[1]
Role in Drug Discovery and Signaling Pathways
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Derivatives of thieno[3,2-d]pyrimidine have been identified as potent inhibitors of several key signaling pathways, most notably the PI3K/AKT/mTOR pathway .[4][5][6] This pathway is central to regulating cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers, making it a prime target for drug development.
This compound serves as a crucial intermediate in the synthesis of these more complex kinase inhibitors. The chlorine atom at the 4-position is a key functional group, acting as a leaving group that can be readily displaced by various nucleophiles to build a library of diverse compounds for screening.
Below is a diagram illustrating the general synthesis workflow and the targeted signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of pharmacologically active compounds. Its thienopyrimidine core makes it particularly suitable for the development of kinase inhibitors targeting critical cancer-related signaling pathways like the PI3K/AKT/mTOR cascade. The synthetic route is well-established, allowing for its efficient production and subsequent derivatization. This technical guide provides foundational information for researchers and drug development professionals working with this important chemical entity. Further research into derivatives of this compound holds significant promise for the discovery of novel therapeutics.
References
- 1. Page loading... [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ovid.com [ovid.com]
Spectroscopic and Synthetic Profile of 4-Chloro-7-methylthieno[3,2-d]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-7-methylthieno[3,2-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its thieno[3,2-d]pyrimidine core is a key scaffold in the development of various therapeutic agents, including kinase inhibitors. This technical guide provides a summary of the available spectroscopic data, a detailed experimental protocol for its synthesis, and a visualization of the synthetic pathway.
Chemical Properties and Data
| Property | Value | Source |
| Chemical Name | This compound | Echemi[1] |
| CAS Number | 175137-21-0 | SCBT[2] |
| Molecular Formula | C₇H₅ClN₂S | SCBT[2] |
| Molecular Weight | 184.65 g/mol | SCBT[2] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | >97% | Sigma-Aldrich |
| Storage Temperature | 2-8°C, under inert atmosphere | Sigma-Aldrich |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not extensively available in publicly accessible literature. The following tables are provided as a template for researchers to populate with their own experimental data.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | |||
| Data not available | |||
| Data not available |
Note: A related compound, 4-(7-Methylthieno[3,2-d]pyrimidin-4-yloxy)aniline, shows a singlet for the methyl group at 2.40 ppm and a singlet for the C6-H proton at 8.01 ppm in DMSO-d₆.[3]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available |
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment (Functional Group) |
| Data not available | |
| Data not available | |
| Data not available |
MS (Mass Spectrometry) Data
| m/z | Ion Type | Relative Intensity (%) |
| Data not available | [M]⁺ | |
| Data not available | [M+H]⁺ | |
| Data not available | Fragmentation Peaks |
Experimental Protocols
The synthesis of this compound is a crucial step for its use as an intermediate in the development of more complex molecules. The following protocol is based on established synthetic routes for thieno[3,2-d]pyrimidine derivatives.[4]
Synthesis of this compound from 7-methylthieno[3,2-d]pyrimidin-4(3H)-one
Materials:
-
7-methylthieno[3,2-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Acetonitrile
-
Benzyltriethylammonium chloride
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Activated carbon
-
Isopropanol
-
Ice
Procedure:
-
Dissolve 7-methylthieno[3,2-d]pyrimidin-4(3H)-one and N,N-dimethylaniline in acetonitrile in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyltriethylammonium chloride and continue stirring for an additional 10 minutes.
-
Add phosphorus oxychloride (trichlorophosphine) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 30 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water with stirring.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution.
-
Decolorize the organic phase with activated carbon and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Add isopropanol to the residue and heat until dissolved.
-
Allow the solution to cool and stir, a yellow solid should precipitate.
-
Let the mixture stand for 2 hours to ensure complete precipitation.
-
Collect the solid by filtration, wash with cold isopropanol, and dry to yield this compound.
Synthetic Pathway Visualization
The following diagram illustrates the key transformation in the synthesis of this compound.
Caption: Synthesis of this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 4-Chloro-7-methylthieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-Chloro-7-methylthieno[3,2-d]pyrimidine as a key intermediate in the synthesis of potent kinase inhibitors. The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and bind to the hinge region of various kinases. This document outlines the synthesis of substituted thieno[3,2-d]pyrimidine derivatives, their biological activities against key kinase targets, and the relevant signaling pathways.
Introduction
The thieno[3,2-d]pyrimidine core is a versatile scaffold for the development of kinase inhibitors. Its unique physicochemical properties allow for the creation of potent and selective inhibitors of several important kinase families, including Phosphoinositide 3-kinases (PI3Ks), Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR). The starting material, this compound, offers a reactive "handle" at the 4-position for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
Kinase Inhibitor Activity
While specific quantitative data for kinase inhibitors directly derived from this compound is not extensively available in the public domain, the broader class of thieno[3,2-d]pyrimidine derivatives has demonstrated significant inhibitory activity against several key kinases. The following table summarizes the inhibitory concentrations (IC50) of various thieno[3,2-d]pyrimidine analogs against different kinases, providing a strong rationale for the use of the 7-methyl variant in inhibitor design.
| Kinase Target | Compound/Derivative Description | IC50 (nM) | Reference |
| PI3Kα | Thieno[3,2-d]pyrimidine with pyrazole substituent | 9,470 | [1] |
| PI3Kβ | 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine | % Inhibition @ 10µM: 72% | [2] |
| PI3Kγ | 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine | % Inhibition @ 10µM: 84% | [2] |
| CDK7 | Thieno[3,2-d]pyrimidine derivative | Potent Inhibition | [3] |
| EGFR | 4-N-substituted 6-aryl-thienopyrimidine | < 1 | [4] |
| VEGFR-2 | Thieno[2,3-d]pyrimidine derivative | 230 | [5] |
Signaling Pathways
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers. Thieno[3,2-d]pyrimidine-based inhibitors can block the activity of PI3K, thereby inhibiting downstream signaling.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of thienopyrimidine derivatives.
CDK-Mediated Cell Cycle Regulation
Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle. Their aberrant activity can lead to uncontrolled cell proliferation, a characteristic of cancer. Thieno[3,2-d]pyrimidine-based compounds can inhibit CDKs, leading to cell cycle arrest.
Caption: CDK-mediated cell cycle regulation and the inhibitory action of thienopyrimidine derivatives.
Experimental Protocols
The following protocols describe the general procedures for the synthesis of 4-substituted-7-methylthieno[3,2-d]pyrimidine derivatives. These are adaptable methods based on established synthetic routes for analogous heterocyclic systems.
Workflow for Kinase Inhibitor Synthesis
The general workflow involves a two-step process: the synthesis of the this compound core followed by a substitution or coupling reaction at the 4-position to introduce desired chemical diversity.
Caption: General workflow for the synthesis of 4-substituted-7-methylthieno[3,2-d]pyrimidine kinase inhibitors.
Protocol 1: Synthesis of 4-Hydroxy-7-methylthieno[3,2-d]pyrimidine
This protocol outlines the initial construction of the thieno[3,2-d]pyrimidine core.
Materials:
-
Methyl 3-amino-5-methylthiophene-2-carboxylate
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, combine methyl 3-amino-5-methylthiophene-2-carboxylate (1.0 eq) and formamide (10-15 eq).
-
Heat the reaction mixture to reflux (typically 180-200 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to yield 4-hydroxy-7-methylthieno[3,2-d]pyrimidine.
Protocol 2: Synthesis of this compound
This protocol describes the chlorination of the hydroxyl group at the 4-position.
Materials:
-
4-Hydroxy-7-methylthieno[3,2-d]pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, suspend 4-hydroxy-7-methylthieno[3,2-d]pyrimidine (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 5-10 eq).
-
Optionally, add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq).
-
Heat the reaction mixture to reflux (typically 100-110 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 3: Synthesis of 4-Amino-7-methylthieno[3,2-d]pyrimidine Derivatives via Nucleophilic Aromatic Substitution
This protocol details the displacement of the 4-chloro group with an amine nucleophile.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1-1.5 eq)
-
Solvent (e.g., isopropanol, DMF, or dioxane)
-
Base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq)
-
Round-bottom flask or sealed tube
-
Heating source (conventional or microwave)
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask or a sealed tube, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the desired amine (1.1-1.5 eq) and the base (1.5-2.0 eq) to the solution.
-
Heat the reaction mixture at an appropriate temperature (typically 80-120 °C) for 2-12 hours. The reaction can often be accelerated using microwave irradiation.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to yield the desired 4-amino-7-methylthieno[3,2-d]pyrimidine derivative.
Protocol 4: Synthesis of 4-Aryl/Heteroaryl-7-methylthieno[3,2-d]pyrimidine Derivatives via Suzuki Coupling
This protocol describes the palladium-catalyzed cross-coupling of the 4-chloro group with a boronic acid.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., dioxane/water or toluene/ethanol/water)
-
Schlenk flask or sealed tube
-
Inert atmosphere (nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 eq), the boronic acid (1.1-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired 4-aryl/heteroaryl-7-methylthieno[3,2-d]pyrimidine derivative.
References
- 1. Design, synthesis, and biological evaluation of new thieno[2,3- d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-7-methylthieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for performing nucleophilic aromatic substitution (SNAr) reactions on 4-Chloro-7-methylthieno[3,2-d]pyrimidine. This key intermediate is a versatile scaffold in medicinal chemistry, and its functionalization at the C4 position is crucial for the synthesis of a diverse range of biologically active compounds. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes diagrams to illustrate the experimental workflow and the underlying reaction mechanism.
Introduction
The thieno[3,2-d]pyrimidine core is a privileged scaffold in drug discovery, appearing in molecules with a wide array of biological activities, including kinase inhibition and anti-proliferative effects. The 4-chloro substituent on this heterocyclic system is highly susceptible to nucleophilic displacement, providing a convenient handle for introducing diverse functionalities. This reactivity is attributed to the electron-withdrawing nature of the pyrimidine ring and the chlorine atom, which activates the C4 position for nucleophilic attack. This document details the general procedure for the substitution reaction with various nucleophiles such as amines, alkoxides, and thiols.
General Reaction Scheme
The fundamental transformation involves the displacement of the chloride at the C4 position of the 7-methylthieno[3,2-d]pyrimidine ring by a nucleophile (Nu-H), typically in the presence of a base.
Caption: General scheme for nucleophilic substitution.
Experimental Protocols
The starting material, this compound, can be synthesized from 7-methylthieno[3,2-d]pyrimidin-4(3H)-one by reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][2]
General Procedure for Nucleophilic Substitution with Amines
This protocol describes a general method for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Amine of choice (1.1 - 1.5 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)
-
Solvent: Isopropanol (i-PrOH), Ethanol (EtOH), or Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Standard work-up and purification equipment (separatory funnel, glassware, silica gel for chromatography)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., isopropanol, 10-20 mL per mmol of substrate), add the amine (1.1-1.3 eq) and a base such as triethylamine (1.5-2.0 eq).[3]
-
Stir the reaction mixture at a temperature ranging from room temperature to reflux (typically 60-80 °C).[3][4]
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and an organic solvent like ethyl acetate or dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic phase and purify the crude product by silica gel column chromatography or recrystallization to afford the desired 4-amino-7-methylthieno[3,2-d]pyrimidine derivative.
General Procedure for Nucleophilic Substitution with Alkoxides and Phenoxides
This protocol is suitable for the synthesis of 4-alkoxy or 4-aryloxy derivatives.
Materials:
-
This compound
-
Alcohol or Phenol of choice (can be used as solvent or in slight excess)
-
Base: Sodium hydride (NaH), Potassium carbonate (K₂CO₃), or Sodium methoxide (NaOMe)
-
Solvent: Tetrahydrofuran (THF), Dimethylformamide (DMF), or the corresponding alcohol
-
Standard inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
If using an alcohol as the nucleophile, a corresponding alkoxide base in the alcohol as solvent is common (e.g., sodium methoxide in methanol).[5]
-
For phenols or less reactive alcohols, dissolve the alcohol/phenol (1.1-1.5 eq) in an anhydrous solvent like DMF or THF under an inert atmosphere.
-
Add a base such as potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, handle with care) portion-wise at 0 °C.
-
Stir the mixture for 15-30 minutes at room temperature to form the corresponding alkoxide/phenoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Heat the reaction mixture to a temperature between 60 °C and 130 °C, depending on the nucleophile's reactivity.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and quench carefully by adding water or a saturated aqueous solution of ammonium chloride (if NaH was used).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions for the nucleophilic substitution on the 4-chlorothieno[3,2-d]pyrimidine core with various nucleophiles, as adapted from literature on similar substrates.
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aromatic Amines | - | i-PrOH | 60 | 12-18 | 85-95[4] |
| Aliphatic Amines | Et₃N | i-PrOH | 60 | 12-18 | >90[3][4] |
| Sodium Methoxide | NaOMe | MeOH | Reflux | 2-4 | ~80[5] |
| Phenols | K₂CO₃ | DMF | 130 | 3 | 70-80[6] |
| Thiols | K₂CO₃ | DMF | 30 | 1.5 | ~85[6] |
| Hydrazines | Et₃N | EtOH | Reflux | 6-12 | 60-75[6] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for nucleophilic substitution reaction.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: SNAr mechanism on the thienopyrimidine core.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Phosphorus oxychloride is corrosive and reacts violently with water; handle with extreme care.
-
Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The nucleophilic substitution reaction on this compound is a robust and high-yielding method for the synthesis of diverse derivatives. The protocols provided herein can be readily adapted for a wide range of nucleophiles, making this a cornerstone reaction for libraries intended for drug discovery and development. The straightforward nature of the reaction and the ease of purification contribute to its broad applicability in medicinal chemistry.
References
Application Notes: 4-Chloro-7-methylthieno[3,2-d]pyrimidine in Antiplasmodial Research
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Thienopyrimidinone Gamhépathiopine Targets the QO Site of Plasmodium falciparum Cytochrome b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Open Source Malaria: Potent Aminothienopyrimidine-based Antiplasmodium Agents with Novel Mechanism of Action and Cross-Screening Potential Against Multiple Pathogens - UCL Discovery [discovery.ucl.ac.uk]
- 7. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iddo.org [iddo.org]
- 9. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reframeDB [reframedb.org]
- 11. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays Using 4-Chloro-7-methylthieno[3,2-d]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-Chloro-7-methylthieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure that serves as a crucial intermediate in the synthesis of a diverse range of biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their potential as potent inhibitors of various kinases and other cellular targets implicated in diseases such as cancer. These compounds often exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
This document provides detailed application notes and experimental protocols for utilizing derivatives of this compound in common cell-based assays. The focus is on assays relevant to anticancer drug discovery, including the evaluation of cytotoxicity, effects on cell cycle progression, and induction of apoptosis.
Data Presentation: In Vitro Anticancer Activity of Thienopyrimidine Derivatives
The following tables summarize the in vitro anticancer activity of various thienopyrimidine derivatives against different cancer cell lines. It is important to note that while these compounds share the thienopyrimidine core, they may not all be direct derivatives of this compound. However, this data provides a valuable reference for the potential potency and selectivity of this class of compounds.
Table 1: Cytotoxicity of Thienopyrimidine Derivatives against Breast Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 1 | MCF-7 | 0.013 | [1][2] |
| Compound 2 | MCF-7 | 0.023 | [1][2] |
| Compound 3 | MDA-MB-231 | 0.056 | [1] |
| Compound 4 | T47D | 0.008 (EC50) | [3] |
| Compound 5 | T47D | 0.004 (EC50) | [3] |
Table 2: Inhibitory Activity of Thienopyrimidine Derivatives against Kinases and Cancer Cell Lines
| Compound ID | Target/Cell Line | IC50 (µM) | Reference |
| Compound 8f | EGFR | 0.2 | [4] |
| Compound 8f | HER-2 | 0.5 | [4] |
| Compound 17f | VEGFR-2 | 0.23 | [5] |
| Compound 17f | HCT-116 | 2.80 | [5] |
| Compound 17f | HepG2 | 4.10 | [5] |
Mandatory Visualizations
Signaling Pathway: Inhibition of Receptor Tyrosine Kinase Signaling by a Thienopyrimidine Derivative
Caption: Inhibition of RTK signaling by a thienopyrimidine derivative.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for determining cell viability using the MTT assay.
Logical Relationship: Apoptosis Detection using Annexin V/PI Staining
Caption: Quadrants in Annexin V/PI apoptosis assay.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a this compound derivative that inhibits 50% of cell growth (IC50).
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thienopyrimidine derivative in complete growth medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a this compound derivative on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line
-
6-well plates
-
This compound derivative
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 60-70% confluency at the time of harvesting.
-
Incubate for 24 hours.
-
Treat the cells with the thienopyrimidine derivative at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both floating and adherent cells by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the number of apoptotic and necrotic cells after treatment with a this compound derivative.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the thienopyrimidine derivative as described in the cell cycle analysis protocol.
-
-
Cell Harvesting:
-
Collect both the culture medium (containing floating cells) and the adherent cells (after trypsinization).
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Four populations of cells can be distinguished:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Conclusion
The this compound scaffold is a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The cell-based assays detailed in these application notes provide a robust framework for evaluating the biological activity of its derivatives. By systematically assessing cytotoxicity, effects on the cell cycle, and the induction of apoptosis, researchers can gain valuable insights into the mechanism of action of these compounds and advance their development as potential drug candidates.
References
- 1. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 4-anilino-N-methylthieno[3,2-d]pyrimidines and 4-anilino-N-methylthieno[2,3-d]pyrimidines as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 4-Anilinothieno[2,3-d]pyrimidine-Based Compounds as Dual EGFR/HER-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of 4-Chloro-7-methylthieno[3,2-d]pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine. This structural similarity allows compounds based on this scaffold to interact with a variety of biological targets, particularly protein kinases, by acting as ATP-competitive inhibitors. The specific analog, 4-Chloro-7-methylthieno[3,2-d]pyrimidine, serves as a crucial intermediate for the synthesis of a diverse range of derivatives with potential therapeutic applications, primarily in oncology.
These application notes provide a comprehensive guide for the in vitro evaluation of novel analogs derived from the this compound core. The protocols outlined below cover essential assays for determining cytotoxicity, target engagement (kinase inhibition), and mechanism of action (apoptosis induction). Due to the limited availability of public data for specific this compound analogs, the presented data tables include representative examples from the broader class of thienopyrimidines to illustrate their potential activity profile.
Data Presentation: In Vitro Activity of Thienopyrimidine Analogs
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of various thienopyrimidine derivatives against several cancer cell lines and protein kinases. This data is intended to provide a comparative baseline for newly synthesized analogs.
Table 1: Cytotoxic Activity of Representative Thienopyrimidine Analogs
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference Compound | IC50 (µM) |
| Analog A | MCF-7 | MTT | 48 | 4.3 | Doxorubicin | 1.2 |
| Analog B | HCT-116 | MTT | 72 | 2.8 | Sorafenib | 5.5 |
| Analog C | PC-3 | SRB | 48 | 15.2 | Doxorubicin | 0.9 |
| Analog D | HeLa | MTT | 48 | 0.6 | Doxorubicin | 0.8 |
| Analog E | A549 | MTT | 72 | 5.9 | Doxorubicin | 3.2 |
Table 2: Kinase Inhibitory Activity of Representative Thienopyrimidine Analogs
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) |
| Analog F | CDK2/cyclin A | Luminescence | 15 | Roscovitine | 150 |
| Analog G | VEGFR-2 | FRET | 230 | Sorafenib | 90 |
| Analog H | EGFR | ELISA | 121 | Erlotinib | 6 |
| Analog I | PI3Kα | Radiometric | 45 | Wortmannin | 2 |
| Analog J | Aurora A | Luminescence | 38.6 | Alisertib | 1.2 |
Experimental Protocols
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol details the determination of the cytotoxic effects of this compound analogs on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
This compound analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete growth medium.
-
Count the cells and adjust the density to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. Protect the plate from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution (DMSO) to each well.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
MTT Assay Experimental Workflow
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to assess the inhibitory activity of thienopyrimidine analogs against a specific protein kinase (e.g., CDK2, VEGFR-2) using an ATP-depletion luminescence assay.
Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation reaction. The remaining ATP is converted into a luminescent signal. A higher luminescent signal corresponds to lower kinase activity (i.e., higher inhibition).
Materials:
-
Recombinant protein kinase of interest
-
Kinase-specific substrate peptide
-
Kinase assay buffer
-
ATP
-
Test compounds dissolved in DMSO
-
White, opaque 384-well assay plates
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Perform a 10-point, 3-fold serial dilution of the test compounds in DMSO.
-
Transfer a small volume (e.g., 1 µL) of the diluted compounds to the assay plate. Include DMSO-only (0% inhibition) and a known inhibitor (100% inhibition) as controls.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate, and assay buffer.
-
Add the master mix to the wells of the assay plate.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression.
-
Kinase Inhibition Assay Workflow
Protocol 3: Western Blot Analysis for Apoptosis Markers
This protocol is for detecting key apoptosis-related proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2 family proteins) in cancer cells treated with thienopyrimidine analogs.
Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis and transferred to a membrane. Changes in the expression levels or cleavage of apoptosis-related proteins can indicate the induction of programmed cell death.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities relative to a loading control (e.g., β-actin). Compare the expression or cleavage of apoptotic proteins in treated versus untreated samples.
-
Signaling Pathway Visualizations
The following diagrams illustrate key signaling pathways often targeted by thienopyrimidine-based kinase inhibitors.
CDK-Mediated G1/S Cell Cycle Transition
EGFR/PI3K/Akt Signaling Pathway
Application Notes and Protocols for High-Throughput Screening with a 4-Chloro-7-methylthieno[3,2-d]pyrimidine Library
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of compound libraries derived from the 4-chloro-7-methylthieno[3,2-d]pyrimidine scaffold. This versatile heterocyclic structure serves as a key intermediate in the synthesis of a wide array of biologically active molecules.[1][2][3] Thienopyrimidine derivatives have demonstrated significant potential as inhibitors of various protein kinases and as anti-infective agents, making them a promising class of compounds for drug discovery.[4][5][6][7]
The following sections detail the primary applications of a this compound-based library, present quantitative data on the activity of representative compounds, and provide detailed protocols for relevant HTS assays.
Application Note 1: Kinase Inhibitor Screening
The thienopyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, structurally mimicking the purine core of ATP.[6] Derivatives have shown potent inhibitory activity against several key kinases implicated in cancer and other diseases, including Phosphoinositide 3-kinase (PI3K), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[4][8][9][10] High-throughput screening of a this compound library is a critical step in identifying novel and selective kinase inhibitors.
Key Targets and Pathways:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Thienopyrimidine derivatives have been developed as potent and selective PI3K inhibitors.[4][10]
-
VEGFR-2 Signaling: As a key mediator of angiogenesis, VEGFR-2 is a major target in oncology. Novel classes of thienopyrimidines have been identified as potent inhibitors of VEGFR-2 kinase.[8][9]
-
EGFR Signaling: Overexpression or mutation of EGFR is common in many cancers. Thienopyrimidine derivatives have been explored as EGFR inhibitors.[8]
-
FLT3 Signaling: Fms-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia. Thienopyrimidines have been investigated as FLT3 inhibitors.[11]
Quantitative Data: In Vitro Kinase Inhibitory Activity of Thienopyrimidine Derivatives
The following table summarizes the kinase inhibitory activity of selected thienopyrimidine derivatives from published studies.
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Reference |
| Compound 9a | PI3Kα | Biochemical | 9.47 ± 0.63 | [10] |
| Compound 15a | PI3Kα | Biochemical | > 50 | [10] |
| Compound 9a | mTOR | Biochemical | > 50 | [10] |
| Compound 15a | mTOR | Biochemical | > 50 | [10] |
| Compound 5f | EGFR | Biochemical | 0.08 ± 0.003 | [8] |
| Erlotinib (Ref.) | EGFR | Biochemical | 0.09 ± 0.005 | [8] |
| Compound 5f | VEGFR-2 | Biochemical | 1.23 ± 0.11 | [8] |
| Sorafenib (Ref.) | VEGFR-2 | Biochemical | 0.98 ± 0.04 | [8] |
| Compound 10a | FLT3 | In-vitro | Potent Inhibition | [11] |
Application Note 2: Anticancer Activity Screening
Consistent with their activity as kinase inhibitors, thienopyrimidine derivatives have demonstrated significant anti-proliferative effects in various cancer cell lines.[11][12] High-throughput screening against a panel of cancer cell lines is a primary application for a this compound library to identify compounds with potent cytotoxic or cytostatic effects.
Quantitative Data: Anti-proliferative Activity of Thienopyrimidine Derivatives
The table below presents the half-maximal inhibitory concentrations (IC50) of exemplary thienopyrimidine compounds against several human cancer cell lines.
| Compound ID | Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| Compound 9a | HT-29 | Colorectal Carcinoma | MTT Assay | 1.21 ± 0.34 | [11] |
| Compound 9b | HT-29 | Colorectal Carcinoma | MTT Assay | 0.85 ± 0.16 | [11] |
| Compound 9a | HepG-2 | Hepatocellular Carcinoma | MTT Assay | 6.62 ± 0.7 | [11] |
| Compound 9b | HepG-2 | Hepatocellular Carcinoma | MTT Assay | 9.11 ± 0.3 | [11] |
| Compound 9a | MCF-7 | Breast Cancer | MTT Assay | 7.2 ± 1.9 | [11] |
| Compound 9b | MCF-7 | Breast Cancer | MTT Assay | 16.26 ± 2.3 | [11] |
| Compound 5f | MCF-7 | Breast Cancer | Not Specified | 0.008 ± 0.0001 | [8] |
| Doxorubicin (Ref.) | MCF-7 | Breast Cancer | Not Specified | 0.037 ± 0.001 | [8] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for assessing the inhibitory activity of compounds from the this compound library against a target protein kinase using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Thienopyrimidine compound library dissolved in 100% DMSO.
-
Recombinant kinase of interest (e.g., PI3Kα, VEGFR-2).
-
Kinase-specific substrate (peptide or protein).
-
ATP (Adenosine 5'-triphosphate).
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
White, opaque 96-well or 384-well microplates.
-
Multichannel pipettes and a plate reader with luminescence detection capabilities.
Procedure:
-
Compound Plating: Prepare serial dilutions of the library compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 100 nL) of each compound dilution into the wells of the assay plate. Also include positive control (no inhibitor) and negative control (no enzyme) wells containing only DMSO.
-
Enzyme and Substrate Addition: Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer. Dispense the master mix into each well of the plate.
-
Initiate Reaction: Prepare an ATP solution in the kinase assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final concentration of ATP should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a specified period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection: Add the luminescence-based ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: Incubate the plate for 10 minutes at room temperature to stabilize the signal. Measure the luminescence using a plate reader.
-
Data Analysis:
-
The amount of ATP consumed is inversely proportional to the luminescent signal.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Anti-Proliferation Assay (MTT Assay)
This protocol outlines a method for screening the thienopyrimidine library for cytotoxic or anti-proliferative effects on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HT-29, MCF-7).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
Thienopyrimidine compound library dissolved in 100% DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
Sterile, clear 96-well cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[12] Incubate the plates for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the library compounds in the complete culture medium. The final DMSO concentration should be kept low (<0.5%) to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include vehicle control (medium with DMSO) and no-cell (blank) wells.
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified 5% CO₂ atmosphere.[12]
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well.[12] Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100-150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control wells (100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagrams
Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by thienopyrimidine inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and its inhibition by thienopyrimidines.
Experimental Workflow Diagram
Caption: High-throughput screening cascade for a thienopyrimidine library.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Scale-up Synthesis of 4-Chloro-7-methylthieno[3,2-d]pyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a standardized protocol for the scale-up synthesis of 4-Chloro-7-methylthieno[3,2-d]pyrimidine, a key intermediate in the development of various therapeutic agents. The synthesis, proceeding via the chlorination of 7-methylthieno[3,2-d]pyrimidin-4(3H)-one, is outlined with a focus on reaction conditions, purification, and yield optimization for larger scale production.
Introduction
Thieno[3,2-d]pyrimidine derivatives are a significant class of heterocyclic compounds with broad biological activities, making them crucial scaffolds in medicinal chemistry and drug discovery. The title compound, this compound (CAS No: 175137-21-0), serves as a versatile building block for the synthesis of a wide range of bioactive molecules.[1][2][3] The protocol described herein is a robust and scalable method for its preparation.
Synthetic Pathway
The primary and most direct route for the synthesis of this compound involves the chlorination of 7-methylthieno[3,2-d]pyrimidin-4(3H)-one using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] This reaction effectively converts the hydroxyl group of the pyrimidinone tautomer into the desired chloro substituent at the 4-position.
References
Application Notes & Protocols for the Characterization of 4-Chloro-7-methylthieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 4-Chloro-7-methylthieno[3,2-d]pyrimidine (C7H5ClN2S, MW: 184.65 g/mol , CAS: 175137-21-0), a key intermediate in pharmaceutical synthesis.[1][2] The following sections detail protocols for chromatographic, spectroscopic, and thermal analysis techniques essential for identity confirmation, purity assessment, and stability studies.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of various therapeutic agents.[3][4] Its unique thienopyrimidine core allows for diverse functionalization, making it a valuable precursor in drug discovery pipelines.[3] Accurate and robust analytical characterization is paramount to ensure the quality, consistency, and performance of this intermediate in subsequent synthetic steps and to meet regulatory requirements. This document outlines standard analytical procedures for its comprehensive characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 175137-21-0 | [1][2] |
| Molecular Formula | C7H5ClN2S | [1][2] |
| Molecular Weight | 184.65 g/mol | [1][2] |
| Appearance | Solid | [5] |
| Predicted Melting Point | 124 °C | [6] |
| Purity (Typical) | ≥95% - 97% | [1][5] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [5] |
Chromatographic Analysis: Purity Determination
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for monitoring reaction progress during its synthesis.
Application Note: HPLC Purity Assay
This method is designed for the quantitative determination of this compound and the detection of process-related impurities. A reversed-phase HPLC method using a C18 column with UV detection is recommended. The mobile phase composition and gradient can be optimized to achieve the best separation of the main peak from any impurities.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 x 250 mm, 5 µm (or equivalent).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 10 mL of Acetonitrile:Water (1:1) to obtain a concentration of 0.1 mg/mL.
Data Presentation: The purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram.
Table 2: Representative HPLC Data for Purity Analysis
| Parameter | Result |
| Retention Time | ~15-20 min (dependent on exact system) |
| Purity (Area %) | >97% |
Spectroscopic Characterization: Structural Elucidation
Spectroscopic techniques are essential for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure.
¹H NMR will confirm the presence of the methyl group and the protons on the thieno[3,2-d]pyrimidine core. ¹³C NMR will identify all the carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the pyrimidine ring.
-
Instrumentation: 400 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
¹H NMR Parameters:
-
Pulse Program: Standard zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
Data Presentation:
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~2.5 | s | -CH₃ |
| ~7.0-7.5 | s | Thiophene H | |
| ~8.5-9.0 | s | Pyrimidine H | |
| ¹³C | ~15 | q | -CH₃ |
| ~120-130 | d | Thiophene CH | |
| ~130-140 | s | Thiophene C | |
| ~150-160 | d | Pyrimidine CH | |
| ~150-170 | s | Pyrimidine C-Cl | |
| ~160-170 | s | Pyrimidine C |
Note: Predicted values are based on general chemical shift ranges for similar heterocyclic systems. Actual values should be determined experimentally.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide fragmentation information for structural confirmation.
Electrospray ionization (ESI) in positive mode is suitable for determining the molecular weight of this compound. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the molecular ion peak is a key diagnostic feature.
-
Instrumentation: Mass spectrometer with an ESI source.
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 50-500
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10 µg/mL) in methanol or acetonitrile.
Data Presentation:
Table 4: Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ (for C₇H₅³⁵ClN₂S) | 184.99 | ~185.0 |
| [M+H]⁺ (for C₇H₅³⁷ClN₂S) | 186.99 | ~187.0 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
The FTIR spectrum of this compound is expected to show characteristic absorption bands for C-H, C=C, C=N, and C-Cl bonds.
-
Instrumentation: FTIR spectrometer
-
Sampling Method: KBr pellet or Attenuated Total Reflectance (ATR)
-
Spectral Range: 4000-400 cm⁻¹
-
Sample Preparation (KBr): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
Data Presentation:
Table 5: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (-CH₃) |
| ~1600-1450 | C=C and C=N stretching (aromatic rings) |
| ~800-700 | C-Cl stretch |
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the compound, including its melting point and decomposition temperature.
Application Note: Thermal Stability Assessment
DSC can be used to determine the melting point and assess the presence of any polymorphic forms. TGA provides information on the thermal stability and decomposition profile of the compound.
Experimental Protocol: DSC/TGA
-
Instrumentation: Simultaneous DSC/TGA instrument.
-
Sample Pan: Aluminum
-
Atmosphere: Nitrogen, flow rate 20 mL/min
-
Heating Rate: 10 °C/min
-
Temperature Range: 25 °C to 400 °C
-
Sample Weight: 2-5 mg
Data Presentation:
Table 6: Expected Thermal Analysis Data
| Analysis | Parameter | Expected Result |
| DSC | Onset of Melting | ~124 °C |
| TGA | Onset of Decomposition | > 200 °C |
Visualizations
Synthesis Workflow
The general synthetic route to this compound involves the chlorination of 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one.
Caption: Synthetic pathway for this compound.
Analytical Characterization Workflow
A logical workflow for the analytical characterization of a new batch of this compound.
Caption: Workflow for analytical characterization.
References
Application Notes and Protocols for 4-Chloro-7-methylthieno[3,2-d]pyrimidine Powder
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of 4-Chloro-7-methylthieno[3,2-d]pyrimidine powder. The information is intended to ensure the safety of laboratory personnel and the integrity of the compound for research and development purposes.
Section 1: Compound Information and Safety Data
This compound is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the field of drug discovery. Its thienopyrimidine core is a key structural motif in many kinase inhibitors.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 175137-21-0 |
| Molecular Formula | C₇H₅ClN₂S |
| Molecular Weight | 184.65 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 124 °C |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), and alcohols. Sparingly soluble in water. |
Hazard Identification and Safety Precautions
The compound is classified as hazardous. The following table summarizes the key hazard statements and the required personal protective equipment (PPE).
| Hazard Statement | GHS Classification | Pictogram | Required Personal Protective Equipment (PPE) |
| H302: Harmful if swallowed.[1] | Acute Toxicity, Oral (Category 4) | GHS07 | Chemical-resistant gloves, lab coat, safety glasses with side shields. |
| H312: Harmful in contact with skin.[1] | Acute Toxicity, Dermal (Category 4) | GHS07 | Chemical-resistant gloves, lab coat. |
| H315: Causes skin irritation.[1][2] | Skin Corrosion/Irritation (Category 2) | GHS07 | Chemical-resistant gloves, lab coat. |
| H319: Causes serious eye irritation.[1][2] | Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Safety glasses with side shields or goggles. |
| H332: Harmful if inhaled.[1] | Acute Toxicity, Inhalation (Category 4) | GHS07 | Use in a well-ventilated area or with a fume hood. Respirator if dust is generated. |
| H335: May cause respiratory irritation.[1] | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | Use in a well-ventilated area or with a fume hood. |
Signal Word: Warning[1]
Section 2: Handling and Storage Protocols
Proper handling and storage are crucial to maintain the stability and purity of this compound and to ensure the safety of personnel.
Handling Protocol
-
Engineering Controls: Handle the powder exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust.[1] Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[1]
-
Dispensing: When weighing and dispensing the powder, use a spatula and handle it carefully to minimize dust formation. Avoid creating aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in the laboratory.
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.[1][2]
Storage Protocol
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[1]
-
Environment: Store in a cool, dry, and well-ventilated place.[1] Some suppliers recommend refrigeration.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and foodstuffs.[3]
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the spilled solid, place it in a sealed container for disposal, and clean the area with a wet cloth.
Workflow for Safe Handling and Storage
References
Application Notes and Protocols: 4-Chloro-7-methylthieno[3,2-d]pyrimidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-7-methylthieno[3,2-d]pyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its thieno[3,2-d]pyrimidine core is a key scaffold in numerous biologically active compounds, acting as a purine bioisostere. This structural feature allows derivatives to interact with a variety of biological targets, including protein kinases, making it a valuable starting material for the development of novel therapeutics. The presence of a reactive chlorine atom at the 4-position facilitates a range of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of functionalized molecules. These derivatives have shown promise as potent inhibitors of signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR, VEGFR-2, and CDK7 pathways, as well as demonstrating potential as antiplasmodial agents for the treatment of malaria.
This document provides detailed application notes, experimental protocols, and data for the use of this compound as a foundational building block in the synthesis of various targeted compounds.
Chemical Properties
| Property | Value |
| CAS Number | 175137-21-0 |
| Molecular Formula | C₇H₅ClN₂S |
| Molecular Weight | 184.65 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 124 °C |
Synthesis of this compound
The most common synthetic route to this compound involves the chlorination of its corresponding pyrimidinone precursor, 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one.[1][2]
Experimental Protocol: Chlorination of 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one
A solution of 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one (10.6 g, 64.0 mmol) in phosphorus oxychloride (42 mL) is refluxed under a nitrogen atmosphere.[3] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice water with stirring. The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.
Applications in Organic Synthesis
The reactivity of the 4-chloro substituent makes this building block particularly useful for introducing a variety of functional groups at this position. Key transformations include nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNA_r)
The electron-deficient nature of the pyrimidine ring facilitates the displacement of the 4-chloro group by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for the synthesis of libraries of substituted thienopyrimidines for structure-activity relationship (SAR) studies.
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, the desired amine (1.1-1.5 eq) and a base such as triethylamine or diisopropylethylamine (2.0-3.0 eq) are added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the corresponding 4-amino-7-methylthieno[3,2-d]pyrimidine derivative.
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Morpholine | 4-(7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine | Ethanol, reflux | Not specified |
| Various amines | 4-amino-7-methylthieno[3,2-d]pyrimidine derivatives | Ethanol, reflux, with base | Not specified |
Note: While specific yields for the 7-methyl analog are not widely reported, similar reactions on the thieno[2,3-d]pyrimidine core with various amines have yielded products in the range of 54-90%.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of aryl and heteroaryl substituents at the 4-position. This reaction is instrumental in the synthesis of complex biaryl structures often found in kinase inhibitors.
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 eq) are combined in a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. The reaction mixture is heated to a temperature between 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford the 4-aryl-7-methylthieno[3,2-d]pyrimidine.
| Boronic Acid | Product | Catalyst / Base / Solvent | Yield (%) |
| Phenylboronic acid | 4-phenyl-7-methylthieno[3,2-d]pyrimidine | Pd(PPh₃)₄ / K₂CO₃ / Toluene | Not specified |
| Various aryl/heteroaryl boronic acids | 4-(aryl/heteroaryl)-7-methylthieno[3,2-d]pyrimidine | Pd(PPh₃)₄ / K₂CO₃ / 1,4-Dioxane:H₂O | 71-83% (on similar substrates) |
Note: The provided yield range is based on Suzuki-Miyaura reactions performed on analogous trihalogenated pyrido[2,3-d]pyrimidines. Specific yields for this compound may vary.[3]
Application in Drug Discovery: Targeting Signaling Pathways
Derivatives of this compound have been investigated as inhibitors of several key signaling pathways implicated in cancer and other diseases.
PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Thieno[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of PI3K, a key enzyme in this pathway.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.
Caption: VEGFR-2 signaling pathway and its inhibition by thieno[3,2-d]pyrimidine derivatives.
CDK7 Pathway Inhibition
Cyclin-dependent kinase 7 (CDK7) plays a crucial role in both cell cycle progression and transcriptional regulation. It is a component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH. Inhibition of CDK7 is a promising strategy in cancer therapy, and thieno[3,2-d]pyrimidine derivatives have emerged as potent CDK7 inhibitors.[1][4]
Caption: Dual role of CDK7 in cell cycle and transcription, and its inhibition by thieno[3,2-d]pyrimidine derivatives.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis and drug discovery. Its accessible synthesis and the reactivity of the 4-chloro position allow for the straightforward creation of diverse molecular libraries. The demonstrated biological activity of its derivatives as potent kinase inhibitors underscores the importance of the thieno[3,2-d]pyrimidine scaffold in the development of targeted therapies for cancer and other diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate.
References
- 1. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 4. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-7-methylthieno[3,2-d]pyrimidine
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of 4-Chloro-7-methylthieno[3,2-d]pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and established method for synthesizing this compound involves the chlorination of its precursor, 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one.[1] This reaction is typically achieved using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often under reflux conditions.[1][2] The starting material, 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one, can be synthesized from methyl 3-amino-4-methylthiophene-2-carboxylate.[2]
Q2: What are the critical parameters that influence the yield of the chlorination reaction?
Several factors can significantly impact the yield and purity of this compound. Careful control of reaction temperature, reaction time, and the purity of both the starting material and reagents is crucial for a successful synthesis.[1] The choice of solvent and the presence of catalysts or additives can also play a significant role. Additionally, the work-up and purification procedures are critical for isolating the final product in high yield and purity.
Q3: Are there alternative chlorinating agents to phosphorus oxychloride (POCl₃)?
While POCl₃ is the most commonly used chlorinating agent for this transformation, other reagents can be employed. One documented method utilizes trichlorophosphine (PCl₃) in acetonitrile, in the presence of N,N-dimethylaniline and benzyltriethylammonium chloride.[3] The choice of chlorinating agent can affect the reaction conditions, yield, and side-product profile.
Q4: Can microwave-assisted synthesis be used to improve the yield and reaction time?
Yes, microwave irradiation is a viable technique for improving the synthesis of thieno[3,2-d]pyrimidine derivatives. It often leads to a significant reduction in reaction times and can, in some cases, improve yields compared to conventional heating methods.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Incomplete reaction. - Degradation of starting material or product. - Inactive reagents. | - Monitor the reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material. - Control temperature: Ensure the reaction is maintained at the optimal temperature (e.g., reflux for POCl₃). - Check reagent quality: Use freshly distilled or high-purity POCl₃ and ensure the starting material is dry and pure. - Extend reaction time: If the reaction is sluggish, cautiously extend the reaction time while monitoring for side-product formation. |
| Formation of Impurities/Side Products | - Overheating or prolonged reaction time. - Presence of moisture. - Side reactions with the chlorinating agent. | - Optimize reaction conditions: Perform small-scale experiments to determine the optimal temperature and reaction time. - Ensure anhydrous conditions: Use dry glassware and solvents, and handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon). - Purification: Employ appropriate purification techniques such as column chromatography or recrystallization to remove impurities. |
| Product Hydrolysis During Work-up | - The chlorinated product is sensitive to water, especially in the presence of base, and can revert to the starting material. | - Careful quenching: Pour the reaction mixture into ice-water slowly to dissipate heat. - Solvent extraction: Dilute the reaction mixture with an organic solvent like dichloromethane before the aqueous work-up. - Use of a weak base: During neutralization, consider using a weak base like sodium bicarbonate instead of a strong base. - Evaporate excess POCl₃: Before work-up, remove excess POCl₃ under reduced pressure. |
| Difficulty in Product Isolation/Purification | - Product is a solid that is difficult to handle. - Co-precipitation of impurities. | - Recrystallization: Use a suitable solvent system for recrystallization. Isopropanol has been reported to be effective for precipitating the product as a yellow solid.[3] - Activated carbon treatment: Decolorize the organic phase with activated carbon to remove colored impurities.[3] - Column chromatography: If recrystallization is ineffective, silica gel column chromatography can be used for purification. |
Experimental Protocols
Method 1: Chlorination using Phosphorus Oxychloride (POCl₃)
This protocol is a common method for the synthesis of this compound.
Materials:
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7-methyl-3H-thieno[3,2-d]pyrimidin-4-one
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF) (optional, as a catalyst)
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Dichloromethane (CH₂Cl₂)
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one in an excess of phosphorus oxychloride.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
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Heat the mixture to reflux and maintain for the required reaction time (typically monitored by TLC until the starting material is consumed).
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Cool the reaction mixture to room temperature.
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Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with stirring.
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Extract the aqueous mixture with dichloromethane (3x).
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Method 2: Chlorination using Trichlorophosphine (PCl₃)
This is an alternative method for the chlorination step.[3]
Materials:
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7-methylthieno[3,2-d]pyrimidin-4(3H)-one
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Acetonitrile
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N,N-dimethylaniline
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Benzyltriethylammonium chloride
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Trichlorophosphine (PCl₃)
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Dichloromethane
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Saturated sodium bicarbonate solution
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Activated carbon
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Anhydrous sodium sulfate
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Isopropanol
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Ice
Procedure:
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Dissolve 7-methylthieno[3,2-d]pyrimidin-4(3H)-one and N,N-dimethylaniline in acetonitrile in a round-bottom flask and stir at room temperature for 30 minutes.[3]
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Add benzyltriethylammonium chloride and continue stirring for another 10 minutes.[3]
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Add trichlorophosphine dropwise to the mixture.[3]
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Heat the reaction mixture to reflux for 30 minutes, monitoring the reaction progress by TLC.[3]
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After the reaction is complete, cool the mixture to room temperature and pour it into ice water.[3]
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Extract the product with dichloromethane three times.[3]
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Combine the organic phases, wash with saturated sodium bicarbonate solution, and decolorize with activated carbon.[3]
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Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate.[3]
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Add isopropanol to the residue, heat to dissolve, and then stir to precipitate the yellow solid product.[3]
Data Presentation
Table 1: Comparison of Reported Yields for this compound Synthesis
| Starting Material | Chlorinating Agent | Solvent | Additives | Reported Yield | Reference |
| 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one | POCl₃ | - | - | 95% | [1] |
| 7-methylthieno[3,2-d]pyrimidin-4(3H)-one | PCl₃ | Acetonitrile | N,N-dimethylaniline, Benzyltriethylammonium chloride | Not specified | [3] |
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
Technical Support Center: Purification of 4-Chloro-7-methylthieno[3,2-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of 4-Chloro-7-methylthieno[3,2-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthesis and purification method for this compound?
A common and effective method involves the chlorination of 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1][2] The subsequent purification typically includes an aqueous workup, extraction, and recrystallization. A detailed protocol is provided in the "Experimental Protocols" section below.
Q2: What are the most likely impurities in my crude this compound?
The primary impurities you might encounter are:
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Unreacted Starting Material: 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one may remain if the chlorination reaction is incomplete.
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Hydrolysis Product: The 4-chloro group can be susceptible to hydrolysis back to the 4-hydroxy group (the starting material) during aqueous workup.
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Residual Chlorinating Agent and Byproducts: Excess phosphorus oxychloride and its hydrolysis products can contaminate the crude product.
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Side-Reaction Products: Although less common, side reactions involving the chlorinating agent can lead to other chlorinated species or decomposition products.
Q3: My final product has a persistent yellow color. Is this normal?
Yes, the purified this compound is often described as a yellow solid.[1] However, a very intense or brownish color may indicate the presence of impurities. If you suspect the color is due to impurities, consider treatment with activated carbon during the purification process.
Q4: Can I use column chromatography to purify this compound?
Yes, column chromatography can be an effective method for purifying chlorinated thienopyrimidines, especially for removing polar impurities like the unreacted starting material or the hydrolysis product.[3][4] A typical mobile phase would be a gradient of ethyl acetate in hexanes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Recrystallization | Product is too soluble in the chosen solvent. | Try a different recrystallization solvent or a solvent system (e.g., isopropanol/water, ethanol/water). Ensure the minimum amount of hot solvent is used for dissolution. |
| Incomplete precipitation. | Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation. Gently scratch the inside of the flask to induce crystallization. | |
| Product is an Oil or Gummy Solid | Presence of significant impurities disrupting crystallization. | Purify the crude product by column chromatography before attempting recrystallization. |
| Incorrect recrystallization solvent. | Experiment with different solvents. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. | |
| TLC of Purified Product Shows Multiple Spots | Ineffective recrystallization. | Perform a second recrystallization. If impurities persist, use column chromatography. |
| Decomposition on TLC plate. | Use a less acidic or basic mobile phase for TLC analysis. | |
| Formation of an Emulsion During Aqueous Workup | Use of certain tertiary amines (e.g., N,N-dimethylaniline) in the chlorination step can lead to emulsions.[4] | Add a saturated solution of sodium chloride (brine) to help break the emulsion. Alternatively, filter the mixture through a pad of celite. |
Experimental Protocols
Standard Chlorination and Purification Protocol
This protocol is based on established methods for the synthesis of this compound.[1]
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Chlorination:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one in an excess of phosphorus oxychloride (POCl₃).
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Add a catalytic amount of N,N-dimethylaniline.
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Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup:
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After the reaction is complete, cool the mixture to room temperature.
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Slowly and carefully pour the reaction mixture into a beaker of crushed ice with stirring. Caution: This is a highly exothermic reaction.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the aqueous layer three times with dichloromethane or ethyl acetate.
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Combine the organic layers.
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Purification:
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Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and add a small amount of activated carbon to the filtrate.
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Stir for 10-15 minutes and then filter through a pad of celite to remove the activated carbon.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Recrystallization:
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Dissolve the crude product in a minimal amount of hot isopropanol.
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Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
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Collect the resulting yellow solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
-
Visualizations
Logical Workflow for Troubleshooting Purification
Caption: A decision-making workflow for the purification of this compound.
Potential Impurity Relationship Diagram
Caption: Formation pathways of common impurities during synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloro-7-methylthieno[3,2-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-7-methylthieno[3,2-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing this compound is the chlorination of 7-methylthieno[3,2-d]pyrimidin-4(3H)-one.[1][2] This reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base like N,N-dimethylaniline to neutralize the generated HCl.[1][3][4][5]
Q2: What are the potential side reactions I should be aware of during the synthesis?
A2: Several side reactions can occur, leading to impurities in the final product. These include:
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Hydrolysis: The chlorinated product is susceptible to hydrolysis, which can revert it to the starting material, 7-methylthieno[3,2-d]pyrimidin-4(3H)-one, especially during aqueous workup.[1]
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Over-chlorination: Although less common for this specific substrate, there is a possibility of forming di-chloro byproducts under harsh reaction conditions. The synthesis of 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine has been reported, suggesting its potential as a side product.
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Incomplete Reaction: The reaction may not go to completion, leaving unreacted 7-methylthieno[3,2-d]pyrimidin-4(3H)-one in the reaction mixture.
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Formation of Phosphorus-Containing Impurities: Residual phosphorus-based reagents or byproducts can be difficult to remove and may interfere with downstream applications.
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Side Reactions with N,N-dimethylaniline: In the presence of POCl₃, N,N-dimethylaniline can potentially undergo Vilsmeier-Haack type reactions, leading to colored impurities, although this is less likely to be a major pathway in this specific synthesis.[6][7]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to achieve good separation between the starting material (more polar) and the product (less polar). Disappearance of the starting material spot indicates the completion of the reaction.
Q4: What are the typical yields and purity I can expect?
A4: The yield and purity can vary significantly depending on the reaction conditions and purification methods. While specific quantitative data for this exact synthesis is not extensively published, analogous chlorinations of heterocyclic compounds report yields ranging from moderate to high (60-90%). Purity is highly dependent on the effectiveness of the workup and purification steps in removing the side products mentioned above.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive POCl₃ (hydrolyzed).2. Insufficient reaction temperature or time.3. Poor quality starting material. | 1. Use freshly distilled or a new bottle of POCl₃.2. Ensure the reaction is heated to reflux and monitor by TLC until the starting material is consumed.3. Verify the purity of 7-methylthieno[3,2-d]pyrimidin-4(3H)-one by melting point or spectroscopic methods. |
| Product Contaminated with Starting Material | 1. Incomplete reaction.2. Hydrolysis of the product during workup. | 1. Increase reaction time or temperature. Consider adding a catalytic amount of DMF.2. During workup, pour the reaction mixture into ice-water and neutralize immediately with a base (e.g., sodium bicarbonate). Extract the product promptly into an organic solvent. |
| Presence of a Di-chloro Impurity | Over-chlorination due to harsh reaction conditions. | Reduce the reaction temperature or time. Use a milder chlorinating agent if possible. |
| Colored Impurities in the Final Product | Potential side reactions involving N,N-dimethylaniline or thermal decomposition. | 1. Use a minimal excess of N,N-dimethylaniline.2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).3. Purify the crude product by column chromatography or recrystallization. |
| Difficulty in Removing Phosphorus Byproducts | Inefficient quenching and extraction. | 1. After the reaction, carefully quench the excess POCl₃ with ice-water.2. Wash the organic extract thoroughly with water and then with a saturated sodium bicarbonate solution to remove acidic phosphorus species. |
Experimental Protocols
Synthesis of this compound
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Reagents and Materials:
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7-methylthieno[3,2-d]pyrimidin-4(3H)-one
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Phosphorus oxychloride (POCl₃)
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N,N-dimethylaniline
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Acetonitrile (or another suitable solvent)
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Dichloromethane (for extraction)
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Saturated sodium bicarbonate solution
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Anhydrous sodium sulfate
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Ice
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 7-methylthieno[3,2-d]pyrimidin-4(3H)-one and N,N-dimethylaniline in acetonitrile.
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Stir the mixture at room temperature for 30 minutes.
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Carefully add phosphorus oxychloride dropwise to the stirred solution.
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Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
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Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
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Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
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Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
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Extract the aqueous mixture with dichloromethane (3 x volumes).
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Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude product can be further purified by recrystallization from a suitable solvent (e.g., isopropanol) or by column chromatography on silica gel.[1]
-
Visualizations
Caption: Main synthetic route to this compound.
Caption: Potential side reactions in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,4-Dichlorothieno[3,2-d] pyrimidine_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. ijpcbs.com [ijpcbs.com]
Technical Support Center: Optimizing Derivatization of 4-Chloro-7-methylthieno[3,2-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 4-Chloro-7-methylthieno[3,2-d]pyrimidine.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common issues encountered during the derivatization of this compound via Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr)
Q1: I am observing low to no conversion in my SNAr reaction with an amine nucleophile. What are the likely causes and how can I improve the yield?
A1: Low conversion in SNAr reactions with this compound can be attributed to several factors:
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Insufficient Nucleophilicity of the Amine: The reactivity of the amine is crucial. Sterically hindered or electron-poor anilines may react slowly.
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Troubleshooting:
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Increase Temperature: Heating the reaction, often to reflux in solvents like ethanol, isopropanol, or DMF, can significantly increase the reaction rate.[1]
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Add a Base: The addition of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can facilitate the reaction by scavenging the HCl generated.
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Microwave Irradiation: This technique can dramatically reduce reaction times and improve yields.[2]
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-
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Poor Solubility: If the starting materials are not fully dissolved, the reaction will be slow and incomplete.
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Troubleshooting:
-
Solvent Screening: Test a range of solvents to find one that dissolves all components at the reaction temperature. Common solvents include ethanol, n-butanol, dioxane, and DMF.[1]
-
-
-
Reaction Time: The reaction may simply require more time to reach completion.
-
Troubleshooting:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material.
-
-
Q2: I am seeing multiple products in my SNAr reaction. What could be the cause?
A2: The formation of multiple products can arise from side reactions or impurities.
-
Side Reactions with Bifunctional Nucleophiles: If your nucleophile has more than one reactive site, you may get a mixture of products.
-
Troubleshooting:
-
Protection Strategy: Protect the more reactive functional group on your nucleophile before the SNAr reaction and deprotect it in a subsequent step.
-
-
-
Decomposition: At high temperatures, the starting material or product may decompose.
-
Troubleshooting:
-
Optimize Temperature: Run the reaction at the lowest temperature that gives a reasonable reaction rate.
-
Inert Atmosphere: While not always necessary for SNAr, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative decomposition.
-
-
Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura coupling of this compound with a boronic acid is giving a low yield. How can I optimize this reaction?
A3: Low yields in Suzuki-Miyaura coupling of chloro-heterocycles are a common issue. Here are key parameters to optimize:
-
Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is critical for the coupling of less reactive aryl chlorides.
-
Troubleshooting:
-
Catalyst Screening: While Pd(PPh₃)₄ can be effective, other catalysts like Pd(dppf)Cl₂ or palladium acetate (Pd(OAc)₂) with bulky, electron-rich ligands (e.g., XPhos, SPhos) may give better results.[3]
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can improve conversion.[4]
-
-
-
Base and Solvent: The base and solvent system plays a crucial role in the transmetalation step.
-
Troubleshooting:
-
Base Selection: A variety of bases can be used, including K₂CO₃, Cs₂CO₃, and K₃PO₄. An aqueous solution of the base is often employed.[4][5]
-
Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is standard. Microwave-assisted procedures in aqueous media can also be highly effective.[5]
-
-
-
Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid can reduce the yield of the desired product.
-
Troubleshooting:
-
Use Fresh Reagents: Use freshly purchased or purified boronic acids.
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by degassing the solvent and using an inert atmosphere.[6]
-
-
Q4: I am observing significant amounts of the dechlorinated starting material. How can I prevent this?
A4: Dechlorination is a known side reaction in palladium-catalyzed cross-coupling reactions.
-
Troubleshooting:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can disfavor the β-hydride elimination pathway that leads to dechlorination.
-
Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Base: In some cases, the choice of base can influence the extent of dechlorination.
-
Buchwald-Hartwig Amination
Q5: My Buchwald-Hartwig amination is not proceeding to completion. What are the critical parameters to check?
A5: The Buchwald-Hartwig amination is sensitive to a number of factors, especially when using an electron-deficient heteroaryl chloride.
-
Catalyst System: The combination of the palladium precursor and the ligand is paramount.
-
Troubleshooting:
-
Use a Pre-catalyst: Air-stable pre-catalysts (e.g., XPhos Pd G3) can provide more reliable results than generating the active catalyst in situ from a palladium source and a separate ligand.[6]
-
Ligand Selection: For challenging substrates, bulky biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are often necessary.[6]
-
-
-
Base: A strong, non-nucleophilic base is typically required.
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.
-
Troubleshooting:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed.
-
Glovebox or Schlenk Line: Perform the reaction setup in a glovebox or using Schlenk techniques to maintain an inert atmosphere.[6]
-
-
Q6: I am experiencing catalyst decomposition in my Buchwald-Hartwig reaction. How can I improve catalyst stability?
A6: Catalyst decomposition can lead to stalled reactions.
-
Troubleshooting:
-
Use a Robust Ligand: The bulky biarylphosphine ligands are designed to stabilize the palladium center and prevent decomposition.
-
Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Find the optimal balance for your specific substrate combination.
-
Use a Pre-catalyst: Pre-catalysts often lead to a cleaner formation of the active catalytic species, which can be more stable.[6]
-
Data Presentation: Optimization of Reaction Conditions
The following tables summarize representative data for the derivatization of chloro-thienopyrimidines and related heterocycles. These should serve as a starting point for optimization.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Dichloropyrimidines [5]
| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 1,4-Dioxane | 100 | 24 | 71 |
| Pd(PPh₃)₄ | THF | 60 | 24 | 45 |
| Pd(PPh₃)₄ | DMF | 100 | 24 | 52 |
| Pd(dppf)Cl₂ | 1,4-Dioxane | 100 | 24 | 65 |
Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), solvent (7 mL).
Table 2: Optimization of Buchwald-Hartwig Amination of Halo-7-azaindoles [7]
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Yield (%) |
| 4-Chloro-7-azaindole | Morpholine | P1 (1 mol%) / L1 (1 mol%) | LiHMDS | THF | 94 |
| 4-Chloro-7-azaindole | N-Methylaniline | P1 (1 mol%) / L1 (1 mol%) | LiHMDS | THF | 92 |
| 5-Bromo-7-azaindole | Piperidine | P1 (1 mol%) / L1 (1 mol%) | LiHMDS | THF | 95 |
P1 = Palladium precatalyst, L1 = Biarylphosphine ligand. Reaction conditions: ArX (0.5 mmol), amine (0.6 mmol), base (1.2 mmol).
Experimental Protocols
The following are representative detailed methodologies for key derivatization reactions. Note: These protocols are for similar heterocyclic systems and may require optimization for this compound.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Amines[1]
-
To a solution of the 4-chlorothieno[3,2-d]pyrimidine derivative (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL/mmol) is added the desired amine (1.1-1.5 eq) and a base such as triethylamine (2.0 eq).
-
The reaction mixture is heated to reflux and stirred for 6-24 hours, while monitoring the progress by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-amino-thieno[3,2-d]pyrimidine derivative.
Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling[5]
-
In a 10 mL microwave reactor vial, combine the 4-chlorothienopyrimidine (0.5 mmol), the arylboronic acid (0.55 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and a base (e.g., K₂CO₃, 1.5 mmol).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (2:1 v/v, 6 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture with stirring at 100-120 °C for 15-30 minutes.
-
After cooling to room temperature, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination[6][7]
-
To an oven-dried Schlenk flask or reaction vial under an inert atmosphere (Argon), add the 4-chlorothienopyrimidine (1.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine (1.2 eq).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflows
Caption: General experimental workflows for the derivatization of this compound.
Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.
References
- 1. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. benchchem.com [benchchem.com]
Overcoming solubility issues of 4-Chloro-7-methylthieno[3,2-d]pyrimidine in assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-7-methylthieno[3,2-d]pyrimidine. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For this compound and similar heterocyclic compounds, Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions. These compounds are generally soluble in organic solvents like DMSO and Dimethyl Formamide (DMF), and to a lesser extent, ethanol, while being sparingly soluble in water.[1]
Q2: I observed a precipitate when I diluted my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?
A2: This common issue is known as "precipitation upon dilution." It occurs because the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility. When the highly concentrated DMSO stock is diluted into an aqueous buffer, the percentage of DMSO decreases significantly, and the aqueous environment cannot maintain the compound in solution.
To prevent this, ensure the final concentration of DMSO in your assay is kept as low as possible, ideally below 0.5% (v/v), while still maintaining the solubility of the compound. It is crucial to add the DMSO stock to the aqueous buffer while vortexing or mixing vigorously to facilitate rapid and uniform dispersion.
Q3: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?
A3: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxic effects. However, the optimal concentration should be determined for your specific cell line and experimental conditions. It is always recommended to run a vehicle control (assay buffer with the same final concentration of DMSO) to assess any potential effects of the solvent on your experiment.
Q4: Can I use other solvents to improve the aqueous solubility of this compound?
A4: While DMSO is the primary choice, other co-solvents can be explored. Ethanol and Dimethyl Formamide (DMF) are potential alternatives. However, the compatibility of any co-solvent with your specific assay must be validated to ensure it does not interfere with the biological system or the readout of your experiment.
Q5: How does pH affect the solubility of thienopyrimidine derivatives?
A5: The solubility of many small molecule inhibitors, including those with a thienopyrimidine core, can be pH-dependent, especially if they contain ionizable functional groups. For weakly basic compounds, solubility generally increases at a lower pH. If you are experiencing solubility issues, adjusting the pH of your aqueous buffer may help. It is advisable to determine the pKa of your compound to inform the optimal pH for your experiments.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving solubility issues with this compound.
Issue 1: The compound does not fully dissolve in the organic solvent (e.g., DMSO) to create a stock solution.
| Possible Cause | Suggested Solution |
| Concentration is too high | Attempt to dissolve a smaller amount of the compound in the same volume of solvent. |
| Inadequate mixing | Vortex the solution vigorously for an extended period. |
| Low temperature | Gently warm the solution to 37°C for a short period to aid dissolution. |
| Solvent quality | Ensure you are using anhydrous, research-grade DMSO. |
Issue 2: The compound precipitates out of the aqueous buffer during the experiment.
| Possible Cause | Suggested Solution |
| Final concentration exceeds solubility | Lower the final concentration of the compound in the assay. |
| Insufficient final DMSO concentration | While keeping it below toxic levels, you might need to slightly increase the final DMSO percentage. Always test for solvent effects. |
| Temperature changes | If the experiment is performed at a lower temperature than the preparation, the compound may precipitate. Prepare and use the solutions at the same temperature. |
| Interaction with buffer components | Test the solubility of the compound in different buffer systems. |
Data Presentation
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for primary stock solutions. |
| Dimethyl Formamide (DMF) | Soluble | An alternative to DMSO for stock solutions. |
| Ethanol | Soluble | Can be used as a co-solvent. |
| Methanol | Soluble | Another potential co-solvent. |
| Water | Sparingly Soluble | Expect low solubility in aqueous solutions. |
Disclaimer: This table is based on general information for structurally related compounds.[1] Actual solubility may vary.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of anhydrous, research-grade DMSO to achieve the desired high concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of the compound in your aqueous buffer.
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM) as described in Protocol 1.
-
Prepare a serial dilution of the stock solution in DMSO.
-
Add a small volume of each DMSO dilution to your aqueous assay buffer (e.g., phosphate-buffered saline, pH 7.4) in a 96-well plate. The final DMSO concentration should be consistent across all wells and ideally match your experimental conditions (e.g., 1%).
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking to allow for precipitation to reach a steady state.
-
Measure the turbidity of each well using a plate reader at a wavelength such as 620 nm.
-
Alternatively, filter the solutions through a filter plate and analyze the concentration of the soluble compound in the filtrate using HPLC-UV or LC-MS/MS.
-
Determine the kinetic solubility as the concentration at which precipitation is first observed.
Mandatory Visualizations
As thienopyrimidine derivatives are known to act as kinase inhibitors, understanding their impact on cell signaling is crucial. This compound and its analogs have been shown to inhibit several key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the JAK-STAT signaling pathway.
Caption: Inhibition of the PI3K-Akt-mTOR signaling pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway.
For further assistance, please contact our technical support team.
References
Stability testing of 4-Chloro-7-methylthieno[3,2-d]pyrimidine under different conditions
This technical support center provides guidance and answers to frequently asked questions regarding the stability testing of 4-Chloro-7-methylthieno[3,2-d]pyrimidine. The information herein is intended for researchers, scientists, and drug development professionals to aid in designing and troubleshooting their stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on the structure, the primary anticipated degradation pathways for this compound include hydrolysis of the chloro substituent, oxidation of the thiophene ring, and potential photolytic degradation. The chloro group at the 4-position is susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of the corresponding hydroxy derivative. The sulfur atom in the thieno-ring can be oxidized to a sulfoxide or sulfone under oxidative stress.
Q2: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment.[1] It is advisable to keep it in a tightly sealed container to protect it from moisture and light.[1] For long-term storage, refrigeration is recommended.
Q3: How does pH affect the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is expected to be pH-dependent. Under acidic or basic conditions, the rate of hydrolysis of the 4-chloro group is likely to increase. Forced degradation studies across a range of pH values are crucial to determine the pH profile of its stability.
Q4: Is this compound sensitive to light?
Thienopyrimidine derivatives can be susceptible to photolytic degradation. It is recommended to handle the compound under controlled lighting conditions and to perform photostability studies as per ICH guidelines to assess its light sensitivity.
Troubleshooting Guides
Issue 1: Rapid degradation observed during sample preparation for HPLC analysis.
-
Possible Cause: The diluent used for sample preparation might be incompatible, leading to degradation. For instance, a highly aqueous or pH-extreme diluent could cause hydrolysis.
-
Troubleshooting Steps:
-
Use a non-aqueous, aprotic solvent like acetonitrile or a mobile phase-like diluent for sample preparation.
-
Ensure the pH of the diluent is near neutral if an aqueous component is necessary.
-
Prepare samples immediately before analysis to minimize time in solution.
-
Issue 2: Appearance of unexpected peaks in the chromatogram during a thermal stress study.
-
Possible Cause: Interaction with excipients (if in a formulation) or impurities in the solvent at elevated temperatures.
-
Troubleshooting Steps:
-
Run a blank with only the excipients or solvent under the same stress conditions to identify any peaks originating from them.
-
Ensure the purity of the starting material before initiating the stability study.
-
Characterize the new peaks using techniques like LC-MS to identify the degradants and propose a degradation pathway.
-
Issue 3: Inconsistent results in photostability testing.
-
Possible Cause: Inconsistent light exposure or temperature fluctuations during the experiment.
-
Troubleshooting Steps:
-
Ensure the photostability chamber provides uniform light exposure as per ICH Q1B guidelines.
-
Use a validated actinometric system to measure light exposure accurately.
-
Monitor and control the temperature inside the chamber, as light sources can generate heat.
-
Include dark controls stored at the same temperature to differentiate between thermal and photolytic degradation.
-
Data Summary
The following tables summarize hypothetical data from forced degradation studies on this compound. Note: This is illustrative data and should be confirmed by experimental studies.
Table 1: Hydrolytic Degradation of this compound
| Condition | Time (hours) | % Degradation | Major Degradant |
| 0.1 N HCl (60°C) | 24 | 15.2% | 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one |
| Water (60°C) | 24 | 5.8% | 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one |
| 0.1 N NaOH (60°C) | 24 | 25.5% | 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one |
Table 2: Oxidative Degradation of this compound
| Condition | Time (hours) | % Degradation | Major Degradant |
| 3% H₂O₂ (RT) | 24 | 18.7% | This compound S-oxide |
| 10% H₂O₂ (RT) | 24 | 35.1% | This compound S-oxide |
Table 3: Thermal and Photolytic Degradation of this compound (Solid State)
| Condition | Duration | % Degradation |
| 60°C | 7 days | 2.1% |
| ICH Photostability | 1.2 million lux hours | 8.5% |
Experimental Protocols
1. Protocol for Hydrolytic Stress Study
-
Objective: To determine the degradation of this compound under acidic, neutral, and basic conditions.
-
Methodology:
-
Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile).
-
For each condition, add an aliquot of the stock solution to 0.1 N HCl, purified water, and 0.1 N NaOH to achieve a final concentration of approximately 1 mg/mL.
-
Incubate the solutions at 60°C.
-
Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralize the acidic and basic samples before dilution.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method.
-
2. Protocol for Oxidative Stress Study
-
Objective: To evaluate the susceptibility of the compound to oxidation.
-
Methodology:
-
Dissolve the compound in a suitable solvent to a concentration of 1 mg/mL.
-
Add hydrogen peroxide to achieve final concentrations of 3% and 10%.
-
Keep the solutions at room temperature, protected from light.
-
Collect samples at various time intervals.
-
Analyze the samples using a validated HPLC method.
-
3. Protocol for Photostability Study
-
Objective: To assess the impact of light on the stability of the compound in the solid state.
-
Methodology:
-
Spread a thin layer of the solid compound in a petri dish.
-
Expose the sample to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, store a control sample, wrapped in aluminum foil to protect from light, under the same temperature and humidity conditions.
-
After the exposure period, prepare solutions of both the exposed and control samples.
-
Analyze by HPLC to determine the extent of degradation.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General workflow for forced degradation stability testing.
References
Technical Support Center: Synthesis of Thienopyrimidines
Welcome to the technical support center for the synthesis of thienopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these important heterocyclic compounds. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in the Initial Synthesis of the Thiophene Ring
Q1: I am experiencing low yields in my Gewald reaction for the synthesis of the initial 2-aminothiophene precursor. What are the common causes and how can I optimize the reaction?
A1: The Gewald reaction, a multicomponent reaction to synthesize 2-aminothiophenes, is a cornerstone for many thienopyrimidine syntheses.[1][2] Low yields can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of base are critical. While the reaction is often conducted in ethanol with a base like morpholine or triethylamine, the optimal conditions can vary depending on the substrates.[3] For instance, some reactions benefit from heating, while others proceed efficiently at room temperature.[4]
-
Purity of Starting Materials: Ensure that the ketone or aldehyde, the activated nitrile, and elemental sulfur are of high purity. Impurities can lead to unwanted side reactions and decrease the yield of the desired thiophene derivative.
-
Inefficient Cyclization: The final cyclization step can be sluggish. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases.[3]
Troubleshooting Steps:
-
Catalyst and Base Screening: If using a catalytic amount of base, ensure it is fresh and active. Consider screening different bases such as piperidine, triethylamine, or sodium ethoxide to find the most effective one for your specific substrates.
-
Temperature and Time Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help determine the optimal reaction time and prevent potential product degradation from prolonged heating.
-
Solvent Selection: While ethanol is commonly used, exploring other polar solvents might be beneficial.
-
Microwave-Assisted Synthesis: If available, consider using a microwave reactor to potentially shorten reaction times and increase yields.[1][3]
Issue 2: Poor Yields in the Pyrimidine Ring Formation
Q2: My cyclization of the 2-aminothiophene-3-carboxylate with formamide to form the thieno[2,3-d]pyrimidin-4(3H)-one is resulting in a low yield. What can I do to improve this?
A2: This is a common and crucial step in many thienopyrimidine syntheses.[3][5] Several factors can influence the efficiency of this cyclization:
-
Reaction Temperature and Time: This reaction often requires high temperatures, typically refluxing in an excess of formamide for several hours.[3][5] Insufficient heating or reaction time can lead to incomplete conversion.
-
Solvent-Free Conditions: In some instances, running the reaction neat (without solvent) at elevated temperatures can lead to higher yields, although workup may be more complex.[6]
-
Alternative Reagents: Besides formamide, other one-carbon sources like triethyl orthoformate or N,N-dimethylformamide dimethyl acetal (DMF-DMA) can be employed for the cyclization.[1][6]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture can interfere with the reaction. Ensure all glassware is dry and use anhydrous reagents if possible.
-
Optimize Temperature: Carefully control the reaction temperature. A temperature that is too high can lead to decomposition and tar formation, while a temperature that is too low will result in a slow or incomplete reaction.[7]
-
Explore Alternative Reagents: If formamide is giving poor results, consider trying triethyl orthoformate in the presence of an acid catalyst or DMF-DMA.
-
Monitor Reaction Progress: Use TLC to track the consumption of the starting material and the formation of the product to determine the optimal reaction time.
Quantitative Data: Optimization of Annulation Conditions
| Entry | Cyclization Conditions | Product Yield (%) | Reference |
| 1 | POCl3, DCM, 45 °C, 5 h | 42 | [6] |
| 2 | POCl3, DCE, 80 °C, 2 h | 79 | [6] |
| 3 | Dry dioxane, reflux, 8 h | 77 | [6] |
| 4 | Toluene, reflux | 28 | [6] |
| 5 | No solvent, 100 °C | 68 | [6] |
| 6 | No solvent, 140 °C, 2 h | 81 | [6] |
| 7 | Formamide, reflux, 1.5 h | 92 | [8] |
Issue 3: Difficulty in Purification of the Final Product
Q3: I am struggling with the purification of my final thienopyrimidine derivative. What are some common impurities and effective purification strategies?
A3: Purification can be challenging due to the formation of side products or the presence of unreacted starting materials.
-
Common Impurities: These can include unreacted 2-aminothiophene precursors, byproducts from side reactions, and polymeric materials, especially if the reaction was conducted at a high temperature for an extended period.[7]
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for purifying solid products. Careful selection of the recrystallization solvent is crucial. Common solvents include ethanol, methanol, or mixtures of solvents.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A systematic approach to solvent system selection (e.g., starting with a non-polar solvent and gradually increasing polarity) is recommended.
-
Washing: Washing the crude product with appropriate solvents can help remove unreacted starting materials and some impurities.
-
Troubleshooting Steps:
-
Characterize the Crude Product: Before attempting purification, obtain an NMR spectrum or an LC-MS of the crude product to identify the major components and potential impurities. This will guide your purification strategy.
-
Solvent Screening for Recrystallization: Test the solubility of your crude product in a variety of solvents at room temperature and at elevated temperatures to find a suitable recrystallization solvent.
-
Optimize Chromatography Conditions: If using column chromatography, start with a small-scale separation to optimize the eluent system before proceeding with a larger scale purification.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (A Gewald Reaction Example)
This protocol describes the synthesis of a common 2-aminothiophene precursor.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Morpholine (or Triethylamine)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of morpholine (or triethylamine) (e.g., 1-2 mmol).
-
Heat the reaction mixture to 70°C and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[1][2]thieno[2,3-d]pyrimidin-4-one
This protocol details the cyclization of a 2-aminothiophene to form the thienopyrimidine core.
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Formamide
Procedure:
-
Place the 2-aminothiophene-3-carboxylate (10 mmol) in a round-bottom flask.
-
Add an excess of formamide (e.g., 20 mL).[8]
-
Heat the mixture to reflux (approximately 190-210°C) for 1.5 to 18 hours. The reaction time can vary significantly based on the substrate.[3][8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Add water to the flask to further precipitate the product and to dissolve the excess formamide.
-
Collect the solid product by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]
- 3. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct identification in 4-Chloro-7-methylthieno[3,2-d]pyrimidine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-7-methylthieno[3,2-d]pyrimidine. The information is designed to help identify and resolve common issues related to byproduct formation during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound from 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one using phosphorus oxychloride (POCl₃)?
A1: The most prevalent impurity is typically the unreacted starting material, 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one. This can occur due to incomplete chlorination. Another potential byproduct is the hydrolyzed product, 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one, which can form if the reaction mixture is exposed to moisture during workup before the excess POCl₃ is completely removed. In some cases, over-chlorination at other positions on the heterocyclic ring can occur under harsh conditions, though this is less common.
Q2: During a nucleophilic substitution reaction on this compound with an amine, I observe a significant amount of a higher molecular weight byproduct. What could this be?
A2: A common byproduct in nucleophilic substitution reactions under basic conditions is a dimer of the starting material or a related self-condensation product. While direct dimerization of this compound is less documented, similar thienopyrimidinone structures have been observed to dimerize in the presence of a base.[1] It is also possible that the nucleophilic amine reacts with a second molecule of the starting material after the initial substitution, forming a bis-adduct, especially if the amine has multiple reactive sites.
Q3: I am performing a nucleophilic substitution with a thiol on this compound and my yield is consistently low, with a lot of starting material remaining. What are the likely causes?
A3: Low yields in nucleophilic aromatic substitution reactions with thiols can be attributed to several factors. Firstly, the nucleophilicity of the thiol might be insufficient under the chosen reaction conditions (e.g., weak base, low temperature). Secondly, oxidation of the thiol to a disulfide can occur, especially in the presence of trace amounts of oxygen, which would consume the nucleophile.[1] Lastly, steric hindrance from either the thienopyrimidine core or the thiol itself can slow down the reaction rate, requiring more forcing conditions (higher temperature, longer reaction time) to achieve complete conversion.
Q4: Can water in my reaction solvent affect the outcome of a nucleophilic substitution on this compound?
A4: Yes, the presence of water can be detrimental. This compound is susceptible to hydrolysis, especially under basic or acidic conditions, which would convert it back to the less reactive 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one. This side reaction consumes the starting material and reduces the yield of the desired product. Therefore, using anhydrous solvents and inert atmospheres is highly recommended.
Troubleshooting Guides
Guide 1: Synthesis of this compound
This guide addresses common issues encountered during the chlorination of 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one with POCl₃.
| Observed Issue | Potential Cause | Suggested Solution |
| Low yield of chlorinated product with significant starting material remaining. | Incomplete reaction. | - Increase reaction temperature and/or time.- Ensure an adequate excess of POCl₃ is used.- Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction. |
| Product reverts to starting material during workup. | Hydrolysis of the chloro-product. | - Perform the workup under strictly anhydrous conditions until all residual POCl₃ is quenched and removed.- Pour the reaction mixture onto crushed ice and then neutralize with a base (e.g., NaHCO₃ solution) to quickly quench POCl₃ and minimize hydrolysis of the product. |
| Formation of dark, tarry byproducts. | Decomposition at high temperatures. | - Lower the reaction temperature and extend the reaction time.- Use a co-solvent to allow for a lower reflux temperature. |
| Presence of an unknown impurity with a similar mass to the product. | Isomeric byproduct or over-chlorination. | - Optimize reaction conditions (temperature, time) to favor mono-chlorination.- Purify the crude product using column chromatography or recrystallization. |
Troubleshooting Workflow for Synthesis
Caption: Troubleshooting logic for the synthesis of this compound.
Guide 2: Nucleophilic Substitution Reactions
This guide provides solutions for common problems during nucleophilic substitution reactions involving this compound.
| Observed Issue | Potential Cause | Suggested Solution |
| Low conversion to the desired product. | - Insufficient nucleophilicity.- Poor leaving group ability (less common).- Steric hindrance. | - Use a stronger base to fully deprotonate the nucleophile.- Increase the reaction temperature.- Consider using a catalyst (e.g., a phase-transfer catalyst for biphasic reactions). |
| Formation of a dimeric byproduct. | Self-condensation of the starting material or reaction of the product with the starting material under basic conditions. | - Add the base slowly to the reaction mixture.- Use a milder base.- Maintain a lower reaction temperature. |
| Hydrolysis back to 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one. | Presence of water in the reaction. | - Use anhydrous solvents and reagents.- Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Multiple products observed by LC-MS. | - Reaction at other sites on the ring.- Decomposition of starting material or product. | - Screen different solvents to improve selectivity.- Lower the reaction temperature to minimize side reactions.- Ensure the stability of all reactants and products under the reaction conditions. |
General Experimental Workflow for Nucleophilic Substitution
Caption: A typical experimental workflow for nucleophilic substitution reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure for the chlorination of 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one (1.0 eq).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A catalytic amount of N,N-dimethylaniline (0.1 eq) can be added to accelerate the reaction.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution
This protocol outlines a general method for the reaction of this compound with a nucleophile (e.g., an amine or thiol).
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the nucleophile (1.0-1.2 eq) in an anhydrous solvent (e.g., DMF, DMSO, or acetonitrile).
-
Addition of Base: Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 1.5-2.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (ranging from room temperature to 100 °C) and stir. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine to remove any residual base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by column chromatography or recrystallization to obtain the desired substituted product.
References
Technical Support Center: Synthesis of 4-Chloro-7-methylthieno[3,2-d]pyrimidine
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of 4-Chloro-7-methylthieno[3,2-d]pyrimidine. The synthesis is typically a two-stage process: first, the formation of the heterocyclic core, 7-methylthieno[3,2-d]pyrimidin-4(3H)-one, followed by its chlorination to yield the final product. This guide addresses potential issues in both stages.
Overall Synthesis Workflow
The general synthetic pathway involves the cyclization of a substituted aminothiophene to form the thienopyrimidinone intermediate, which is subsequently chlorinated.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section is divided into the two main stages of the synthesis.
Stage 1: Synthesis of 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one (Precursor)
The precursor is typically synthesized by heating methyl 3-amino-4-methylthiophene-2-carboxylate with formamide.
Q1: My cyclization reaction to form the thienopyrimidinone precursor is showing low yield or has failed. What are the common causes?
A1: Low yield in this cyclization step often points to issues with reagents or reaction conditions.
-
Reagent Quality: Ensure the starting aminothiophene is pure and the formamide has not hydrolyzed to formic acid and ammonia. Using freshly opened or distilled formamide is recommended.
-
Reaction Temperature: This reaction typically requires high temperatures (e.g., refluxing formamide, ~150-180°C) to proceed efficiently. Insufficient temperature will lead to a sluggish or incomplete reaction.
-
Reaction Time: Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (like nitrogen or argon) can prevent potential oxidative side reactions, especially if the reaction is prolonged.
Q2: I am observing a dark, tarry reaction mixture instead of the expected product. What went wrong?
A2: Darkening and tar formation are usually indicative of decomposition, often caused by excessive heat or impurities.
-
Temperature Control: While high heat is necessary, runaway temperatures can cause decomposition of the starting material and product. Use a temperature-controlled heating mantle and ensure uniform heating.
-
Purity of Starting Material: Impurities in the initial aminothiophene can act as catalysts for decomposition at high temperatures.
-
Moisture: The presence of water can lead to unwanted side reactions and contribute to decomposition. Ensure all glassware is thoroughly dried.
Stage 2: Chlorination of 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one
This critical step uses a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a base catalyst.
Q3: My TLC shows the complete disappearance of the starting material, but after aqueous workup, it reappears and my yield of the chloro-product is very low. Why is this happening?
A3: This is a classic and common problem when using POCl₃. The issue is the hydrolysis of the desired chloro-product back to the starting hydroxypyrimidine during the aqueous workup.[1] The C-Cl bond on the pyrimidine ring is activated and susceptible to nucleophilic attack by water, especially under non-neutral pH conditions.
Troubleshooting Steps:
-
Remove Excess POCl₃ First: Before quenching the reaction with water/ice, remove the excess POCl₃ under reduced pressure (rotary evaporator).[1] This is the most critical step to prevent a highly exothermic and difficult-to-control quench.
-
Use a Weak Base for Quenching: After removing excess POCl₃, dissolve the residue in an appropriate organic solvent (like dichloromethane or ethyl acetate) and pour this solution carefully into a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃).[1] Avoid strong bases like NaOH or KOH, which can aggressively hydrolyze the product.
-
Maintain Low Temperature: The quench should be performed in an ice bath to dissipate heat and minimize hydrolysis.[1]
-
Add a Tertiary Amine Base to the Reaction: Including a tertiary amine base like N,N-dimethylaniline, N,N-diisopropylethylamine, or pyridine in the reaction mixture can improve the reaction rate and help neutralize the HCl generated, potentially leading to a cleaner reaction.[1]
Caption: Troubleshooting logic for low yield in the chlorination step.
Q4: The chlorination reaction is sluggish or incomplete, even after prolonged heating. How can I drive it to completion?
A4: If the reaction is not going to completion, consider the following optimizations:
-
Increase Temperature: Ensure the reaction is refluxing properly. The boiling point of POCl₃ is ~105°C.
-
Add a Base Catalyst: Tertiary amine bases not only neutralize HCl but can also catalyze the reaction.
-
Use an Additive: In some cases, adding phosphorus pentachloride (PCl₅) along with POCl₃ can create a more potent chlorinating mixture, especially for less reactive substrates. A mixture of POCl₃ and PCl₅ (e.g., 3:1) can be effective.[1]
-
Solvent-Free Conditions: Heating the substrate directly in excess POCl₃ is a common and effective method.[2][3] If solvents are used, ensure they are anhydrous and high-boiling (e.g., toluene).
Q5: What are the best practices for purifying the final this compound product?
A5: Purification typically involves removing residual starting material and inorganic byproducts.
-
Workup: After a careful aqueous workup as described in Q3, ensure the organic layer is washed with brine to remove excess water and then thoroughly dried with an agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Recrystallization: This is often the most effective method for purification. Suitable solvents include isopropanol, ethanol, or mixtures of ethyl acetate and hexanes. The crude solid can be dissolved in a minimal amount of hot solvent and allowed to cool slowly to form pure crystals.
-
Silica Gel Chromatography: If recrystallization is ineffective or impurities have similar solubility, column chromatography is a good alternative. A non-polar eluent system, such as ethyl acetate/hexanes, is typically used. The product is moderately polar and should separate well from the more polar starting material.
Data Presentation: Optimizing Chlorination
The following table summarizes data adapted from a study on the solvent-free chlorination of various hydroxypyrimidines and related heterocycles, demonstrating the effectiveness of using equimolar POCl₃ with a base at elevated temperatures.[2][4][5]
| Substrate Example | Molar Ratio (Substrate:POCl₃:Pyridine) | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 2,6-dihydroxy-4-methylpyrimidine | 1 : 2 : 2 | 160 | 2 | 89 |
| 2-hydroxy-4,6-dimethylpyrimidine | 1 : 1 : 1 | 160 | 2 | 92 |
| 2-hydroxypyridine | 1 : 1 : 0 | 140 | 2 | 84 |
| 4-hydroxy-2,6-dimethylpyrimidine | 1 : 1 : 1 | 160 | 2 | 85 |
| 6-methyluracil | 1 : 2 : 2 | 180 | 2 | 93 |
This data illustrates general conditions and yields for related structures, suggesting that high temperatures and the presence of a base are effective for this type of transformation.
Experimental Protocols
Protocol 1: Synthesis of 7-Methylthieno[3,2-d]pyrimidin-4(3H)-one (Precursor)
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3-amino-4-methylthiophene-2-carboxylate (1.0 eq). Add an excess of formamide (e.g., 10-15 mL per gram of starting material).
-
Reaction: Heat the mixture to 150-160°C under a nitrogen atmosphere. Stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 10% methanol in dichloromethane as eluent). The reaction is typically complete within 16-20 hours, or when the starting material spot is no longer visible.
-
Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into ice water, which should cause the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water, followed by a cold non-polar solvent like diethyl ether or hexanes to remove any residual formamide.
-
Drying: Dry the isolated solid under vacuum to yield the crude 7-methylthieno[3,2-d]pyrimidin-4(3H)-one, which can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Reagents & Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 7-methylthieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq), phosphorus oxychloride (POCl₃, 5-10 eq), and N,N-dimethylaniline (1.1 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 105-110°C) with stirring.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
POCl₃ Removal (CRITICAL STEP): Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ using a rotary evaporator. Ensure the vacuum system is protected from the corrosive vapors (e.g., with a base trap).
-
Quenching: Dissolve the oily or solid residue in a suitable organic solvent (e.g., 100 mL of dichloromethane for a 10g scale reaction). In a separate, larger flask, prepare a stirred slurry of crushed ice and saturated sodium bicarbonate solution. Slowly and carefully add the dichloromethane solution to the bicarbonate slurry via an addition funnel, maintaining the internal temperature below 10°C.
-
Extraction: Once the addition is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with dichloromethane.
-
Washing & Drying: Combine the organic layers and wash with saturated brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent such as isopropanol to yield pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
How to increase the purity of 4-Chloro-7-methylthieno[3,2-d]pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 4-Chloro-7-methylthieno[3,2-d]pyrimidine during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most widely used method for the synthesis of this compound is the chlorination of its precursor, 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one.[1][2] This reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃), often under reflux conditions.[1][3]
Q2: What are the potential impurities I might encounter in my crude this compound?
While specific literature on byproducts for this exact synthesis is limited, based on the reaction chemistry, common impurities may include:
-
Unreacted 7-methyl-3H-thieno[3,2-d]pyrimidin-4-one: Incomplete chlorination can lead to the presence of the starting material in your crude product.
-
7-methyl-3H-thieno[3,2-d]pyrimidin-4-one (hydrolyzed product): The chlorinated product can be susceptible to hydrolysis, converting it back to the starting pyrimidinone, especially during aqueous workup.[4]
-
Phosphorous-containing byproducts: Residual phosphorus-based reagents or their decomposition products may be present.
-
Polymeric or tar-like substances: Harsh reaction conditions or prolonged reaction times can sometimes lead to the formation of colored, high-molecular-weight impurities.
Q3: What are the recommended initial purification steps for the crude product?
A general and effective initial workup involves quenching the reaction mixture, followed by extraction and washing. A typical procedure includes:
-
Careful quenching of the reaction mixture with ice water.
-
Extraction of the product into an organic solvent like dichloromethane.
-
Washing the organic layer with a saturated sodium bicarbonate solution to neutralize acidity.
-
Decolorizing the solution with activated carbon.[1]
-
Drying the organic layer over an anhydrous salt like sodium sulfate.[1]
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
To accurately determine the purity of your compound, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main product and any impurities. Developing a suitable method would be crucial for accurate purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): NMR can help identify the structure of the desired product and detect the presence of impurities by comparing the spectra to a reference standard.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help in the identification of unknown impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Purity After Initial Workup
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or increasing the temperature moderately. |
| Hydrolysis of the product during workup. | During the aqueous workup, keep the temperature low (e.g., using an ice bath) and minimize the contact time with the aqueous phase. Use of a mild base like sodium bicarbonate for neutralization is recommended.[4] |
| Inefficient extraction. | Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product from the aqueous layer. |
Issue 2: Colored Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Formation of polymeric or tar-like byproducts. | Treat the solution of the crude product in an organic solvent with activated carbon. Gently heat the mixture and then filter through a pad of celite to remove the carbon and adsorbed impurities.[1] |
| Degradation of the compound. | Avoid excessively high temperatures during the reaction and purification steps. If possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Difficulty in Achieving High Purity by Recrystallization
| Possible Cause | Troubleshooting Step |
| Inappropriate recrystallization solvent. | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For thieno[3,2-d]pyrimidine derivatives, alcohols like isopropanol or ethanol are often good choices.[1] Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal system. |
| Presence of impurities with similar solubility. | If recrystallization alone is insufficient, consider column chromatography to separate the desired product from closely related impurities. |
Data Presentation
The following table illustrates the potential improvement in the purity of this compound after various purification steps. Please note that these are representative values and actual results may vary depending on the specific experimental conditions.
| Purification Step | Purity (%) | Yield (%) |
| Crude Product | 75-85 | - |
| After Washing & Decolorization | 85-95 | 90-95 |
| After Recrystallization | >98 | 70-85 |
| After Column Chromatography | >99 | 50-70 |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., isopropanol). Heat the mixture; if the solid dissolves completely upon heating and precipitates upon cooling, the solvent is suitable.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
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Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, you can further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Flash Column Chromatography
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Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent): A non-polar/polar solvent system is typically used. A good starting point is a mixture of hexanes and ethyl acetate. The optimal ratio should be determined by TLC analysis to achieve good separation (Rf of the product around 0.2-0.3).
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Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
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Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.
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Elution: Elute the column with the mobile phase, collecting fractions.
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Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Production of 4-Chloro-7-methylthieno[3,2-d]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-7-methylthieno[3,2-d]pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-documented synthetic route involves the chlorination of 7-methylthieno[3,2-d]pyrimidin-4(3H)-one as the starting material.[1] This reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline and a phase transfer catalyst.[1]
Q2: What are the critical reaction parameters to control during the chlorination step?
A2: Careful control of several parameters is crucial for a successful synthesis with high purity. These include:
-
Temperature: The reaction is often performed at reflux, and maintaining a consistent temperature is key to driving the reaction to completion and minimizing side reactions.
-
Stoichiometry: The molar ratio of the starting material to the chlorinating agent and any additives should be precisely controlled.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time and avoid the formation of degradation products.[1]
Q3: What are the potential impurities I should be aware of during the synthesis?
A3: While specific impurity profiles can vary, several common impurities may arise from the chlorination of 7-methylthieno[3,2-d]pyrimidin-4(3H)-one. These can include:
-
Unreacted Starting Material: Incomplete reaction can leave residual 7-methylthieno[3,2-d]pyrimidin-4(3H)-one.
-
Hydrolyzed Product: The 4-chloro group is susceptible to hydrolysis back to the hydroxyl group, especially during aqueous workup, reforming the starting material.
-
Phosphorylated Intermediates: Side reactions with phosphorus oxychloride can potentially lead to the formation of phosphorylated byproducts.
-
Dimeric Impurities: Under certain conditions, dimerization of the starting material or product may occur.
-
Over-chlorinated Byproducts: Although less common for this specific substrate, the possibility of chlorination on other positions of the heterocyclic ring should be considered.
Q4: What analytical techniques are recommended for monitoring reaction progress and analyzing the final product's purity?
A4: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the final product and quantifying impurities. A well-developed HPLC method can separate the desired product from starting materials and byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is invaluable for identifying unknown impurities by providing both chromatographic separation and mass information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for the structural confirmation of the final product and can be used to characterize the structure of isolated impurities.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction in real-time.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Final Product | Incomplete reaction. | - Ensure the reaction is run for a sufficient amount of time by monitoring with TLC or HPLC.- Increase the reaction temperature if the starting material is not fully consumed.- Verify the quality and stoichiometry of the chlorinating agent. |
| Decomposition of the product during workup. | - Perform the aqueous workup at a low temperature (e.g., using ice water) to minimize hydrolysis of the chloro group.[1]- Minimize the time the product is in contact with aqueous solutions. | |
| Mechanical loss during isolation. | - Optimize the extraction and filtration steps to minimize loss of product. | |
| Presence of Unreacted Starting Material in Final Product | Insufficient amount of chlorinating agent. | - Re-evaluate the stoichiometry and consider a slight excess of the chlorinating agent. |
| Inadequate reaction time or temperature. | - Increase the reaction time and/or temperature and monitor the reaction progress closely. | |
| Final Product is a different color than expected (e.g., dark oil instead of yellow solid) | Presence of colored impurities. | - Treat the organic phase with activated carbon to decolorize the solution before crystallization.[1]- Optimize the recrystallization solvent and conditions to selectively crystallize the pure product. |
| Incomplete removal of solvent. | - Ensure the product is thoroughly dried under vacuum. | |
| Difficulty in Crystallizing the Final Product | Presence of impurities inhibiting crystallization. | - Purify the crude product using column chromatography before attempting crystallization.- Try different recrystallization solvents or solvent systems. |
| Product is an oil at room temperature. | - If the product is expected to be a solid, this indicates significant impurities. Further purification is required. |
Data Presentation
Table 1: Typical Reaction Conditions and Expected Outcomes
| Parameter | Condition | Expected Purity (by HPLC) | Typical Yield |
| Starting Material | 7-methylthieno[3,2-d]pyrimidin-4(3H)-one | >98% | - |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | - | - |
| Base | N,N-dimethylaniline | - | - |
| Solvent | Acetonitrile | - | - |
| Reaction Temperature | Reflux | - | - |
| Reaction Time | 30 minutes (monitored by TLC)[1] | - | - |
| Final Product | This compound | >97% | 70-85% |
Note: The data presented in this table are typical values and may vary depending on the specific experimental setup and scale.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a common synthetic method.[1]
Materials:
-
7-methylthieno[3,2-d]pyrimidin-4(3H)-one
-
N,N-dimethylaniline
-
Acetonitrile
-
Benzyltriethylammonium chloride
-
Trichlorophosphine (or Phosphorus oxychloride)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Activated carbon
-
Anhydrous sodium sulfate
-
Isopropanol
Procedure:
-
Dissolve 7-methylthieno[3,2-d]pyrimidin-4(3H)-one and N,N-dimethylaniline in acetonitrile in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyltriethylammonium chloride and stir for an additional 10 minutes.
-
Add trichlorophosphine dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 30 minutes. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice water with stirring.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution.
-
Treat the organic phase with activated carbon to decolorize, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Add isopropanol to the residue and heat until dissolved.
-
Allow the solution to cool and stir. A yellow solid should precipitate.
-
Let the mixture stand for 2 hours to complete crystallization.
-
Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
Protocol 2: HPLC Method for Purity Analysis
This is a general HPLC method that can be optimized for specific equipment and impurity profiles.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start with a suitable ratio of A and B (e.g., 90:10) and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and analysis of this compound.
Caption: Potential pathways for impurity formation during synthesis.
References
Validation & Comparative
The Evolving Landscape of Kinase Inhibition: A Comparative Analysis of Thieno[3,2-d]pyrimidine Derivatives and Established Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of targeted cancer therapies has positioned kinase inhibitors at the forefront of modern drug discovery. The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure, with its derivatives showing potent inhibitory activity against a range of clinically relevant kinases. This guide provides a comparative analysis of kinase inhibitors derived from the key intermediate, 4-Chloro-7-methylthieno[3,2-d]pyrimidine, against other well-established kinase inhibitors, supported by available experimental data and methodologies.
While this compound itself is primarily a crucial building block in the synthesis of more complex and potent molecules, its derivatives have demonstrated significant promise in targeting various kinases implicated in cancer and inflammatory diseases.[1][2][3] This comparison focuses on these derivatives to highlight the therapeutic potential of the thieno[3,2-d]pyrimidine core.
Overview of Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. Kinase inhibitors function by blocking the activity of these enzymes, thereby interrupting the signaling cascades that drive disease progression.[][5]
Comparative Analysis of Kinase Inhibitory Activity
The thieno[3,2-d]pyrimidine scaffold has been successfully modified to generate potent inhibitors against several key kinase targets. This section compares the inhibitory activities of representative thieno[3,2-d]pyrimidine derivatives with those of well-known, clinically approved kinase inhibitors.
Table 1: Comparison of IC50 Values for Thieno[3,2-d]pyrimidine Derivatives and Other Kinase Inhibitors
| Kinase Target | Thieno[3,2-d]pyrimidine Derivative | Derivative IC50 (nM) | Reference Inhibitor | Reference Inhibitor IC50 (nM) |
| PI3Kδ | Piperazinone-containing thieno[3,2-d]pyrimidine | Potent (specific values not provided in abstract)[6] | Idelalisib | - |
| FAK | Thieno[3,2-d]pyrimidine derivative 26 | Potent (specific values not provided in abstract)[7] | PF-562271 | - |
| FLT3 | Thieno[3,2-d]pyrimidine derivative 26 | Potent against mutants (specific values not provided in abstract)[7] | - | - |
| JAK1 | Thieno[3,2-d]pyrimidine derivative 46 | 22[8] | AZD4205 | ~88 (inferred 4-fold less potent than 46 )[8] |
| VEGFR-2 | Thieno[2,3-d]pyrimidine derivative 17f | 230[9] | Sorafenib | 230[9] |
| EGFR | Thieno[2,3-d]pyrimidine derivatives | Variable potency against WT and mutants[10] | Gefitinib, Erlotinib | - |
Note: The table highlights that derivatives of the thieno[3,2-d]pyrimidine and the isomeric thieno[2,3-d]pyrimidine scaffold exhibit potent inhibitory activities against a range of kinases, often comparable to or exceeding that of established inhibitors.[6][7][8][9]
Key Signaling Pathways Targeted
The versatility of the thieno[3,2-d]pyrimidine scaffold allows for the targeting of multiple critical signaling pathways implicated in oncogenesis and inflammation.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism.[11] Its aberrant activation is a frequent event in many cancers. Derivatives of thieno[3,2-d]pyrimidine have been designed as potent PI3Kδ inhibitors, a key isoform in this pathway, demonstrating potential for the treatment of hematological malignancies.[6][11]
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.
JAK/STAT Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and is implicated in various inflammatory diseases and cancers.[8] Specific derivatives of thieno[3,2-d]pyrimidine have been developed as highly selective JAK1 inhibitors, demonstrating potent anti-proliferative activities in non-small cell lung cancer (NSCLC) cells.[8]
Caption: The JAK/STAT signaling pathway and the inhibitory action of thieno[3,2-d]pyrimidine derivatives.
Experimental Methodologies
The evaluation of kinase inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and cellular effects.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Protocol:
-
Reagents and Materials: Purified recombinant kinase, substrate peptide, ATP, test compounds (thieno[3,2-d]pyrimidine derivatives and reference inhibitors), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
A series of dilutions of the test compounds are prepared.
-
The kinase, substrate, and ATP are incubated with the test compounds in a microplate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The detection reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity.
-
The luminescence or fluorescence is measured using a plate reader.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10]
Cell Viability (MTT) Assay
Objective: To assess the anti-proliferative effects of the inhibitors on cancer cell lines.
Protocol:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the thieno[3,2-d]pyrimidine derivatives or reference inhibitors and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% growth inhibition) is determined.[10]
Caption: General workflow for the discovery and evaluation of thieno[3,2-d]pyrimidine-based kinase inhibitors.
Conclusion
Derivatives of this compound represent a versatile and promising class of kinase inhibitors. The thieno[3,2-d]pyrimidine scaffold allows for extensive chemical modification, leading to the development of potent and selective inhibitors against a variety of clinically important kinases, including PI3K, FAK, FLT3, and JAK1. As demonstrated by the comparative data, these derivatives often exhibit efficacy comparable or superior to existing inhibitors. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the development of novel and effective therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 5. news-medical.net [news-medical.net]
- 6. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Comparing the biological activity of 4-Chloro-7-methylthieno[3,2-d]pyrimidine analogs
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a core component for a multitude of biologically active compounds. Its structural similarity to purine has made it a focal point for the development of targeted therapies, particularly kinase inhibitors for cancer treatment. The compound 4-Chloro-7-methylthieno[3,2-d]pyrimidine is a key intermediate in the synthesis of these derivatives. This guide provides a comparative analysis of the biological activities of various thieno[3,2-d]pyrimidine analogs, supported by experimental data and detailed methodologies.
Comparative Anticancer Activity
The antiproliferative activity of thieno[3,2-d]pyrimidine analogs has been evaluated against several human cancer cell lines. The data, primarily presented as IC50 values (the concentration required for 50% inhibition of cell viability), allows for a quantitative comparison of the cytotoxic potential of these compounds.
| Compound ID | Modification on Thieno[3,2-d]pyrimidine Core | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 10b | 2-(4-bromophenyl)triazole substituent | MCF-7 | 19.4 ± 0.22 | Doxorubicin | 40.0 ± 3.9 |
| 10e | 2-(anthracen-9-yl)triazole substituent | MCF-7 | 14.5 ± 0.30 | Doxorubicin | 40.0 ± 3.9 |
| 4a | 4-amino substituent | MCF-7 | 0.00204 | Doxorubicin | - |
| 9 | Sulfanilamide at position 3, thione at position 2 | MCF-7 | 27.83 | Doxorubicin | 30.40 |
| 12 | Sulfa-merazine at position 3, thione at position 2 | MCF-7 | 29.22 | Doxorubicin | 30.40 |
| 13 | Sulfa-dimethoxazine at position 3, thione at position 2 | MCF-7 | 22.52 | Doxorubicin | 30.40 |
| 14 | Sulfa-doxine at position 3, thione at position 2 | MCF-7 | 22.12 | Doxorubicin | 30.40 |
| 20 | Thieno[2,3-d]pyrimidine derivative | HepG2 | 4.84 | Sorafenib | 13.26 |
| 20 | Thieno[2,3-d]pyrimidine derivative | MCF-7 | 5.38 | Sorafenib | 9.98 |
| 22 | Thieno[2,3-d]pyrimidine derivative | HepG2 | 5.51 | Sorafenib | 13.26 |
| 22 | Thieno[2,3-d]pyrimidine derivative | MCF-7 | 5.73 | Sorafenib | 9.98 |
Data compiled from multiple studies evaluating various thieno[2,3-d]- and thieno[3,2-d]pyrimidine derivatives.[1][2][3][4]
Structure-Activity Relationship (SAR) Insights
The biological activity of thieno[3,2-d]pyrimidine analogs is highly dependent on the nature and position of their substituents.
-
Piperazinone-containing Analogs: A study on piperazinone-containing thieno[3,2-d]pyrimidines as PI3Kδ inhibitors revealed that these derivatives were more potent and selective than their piperazine counterparts.[5]
-
Thiones and Sulfonamides: The addition of a second sulfur atom to create thieno[3,2-d]pyrimidine-thiones generally increases antiproliferative activity.[6] Furthermore, incorporating biologically active sulfonamide moieties can lead to potent anticancer activity, with some compounds showing higher efficacy than the reference drug Doxorubicin.[2]
-
Substituents on the Thiophene Ring: Methyl substitutions on the aromatic part of the thieno[3,2-d]pyrimidine core have been shown to have no inhibitory effect in certain series of compounds.[6]
-
4-Amino Analogs: A series of novel thieno[3,2-d]pyrimidines found that a simple 4-amino derivative (compound 4a) was the most potent against the MCF-7 breast cancer cell line, with an IC50 of 2.04 nM.[3]
Key Signaling Pathways and Mechanisms of Action
Many thieno[3,2-d]pyrimidine analogs exert their anticancer effects by inhibiting key enzymes in cellular signaling pathways, such as Cyclin-Dependent Kinases (CDKs), Phosphoinositide 3-kinases (PI3Ks), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6] Disruption of these pathways can lead to cell cycle arrest and apoptosis.
Caption: Simplified PI3K/AKT/mTOR signaling cascade inhibited by Thieno[3,2-d]pyrimidine analogs.
The diagram above illustrates the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival.[7] Many thieno[3,2-d]pyrimidine derivatives function by directly inhibiting PI3K, thereby blocking the downstream signaling cascade that promotes cancer cell growth.[7]
Experimental Methodologies
The evaluation of the biological activity of these compounds relies on standardized in vitro assays.
Antiproliferative/Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HeLa, HT-29, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the thieno[3,2-d]pyrimidine analogs. A positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO) are included.[6]
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.[6][8]
-
MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the inhibition percentage against the compound concentration.
Kinase Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of a specific kinase enzyme.
Protocol (General):
-
Reaction Setup: The reaction is typically performed in a microplate well containing the purified kinase enzyme, a specific substrate (e.g., a peptide), and ATP.
-
Inhibitor Addition: The thieno[3,2-d]pyrimidine analog is added at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set time.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based detection systems that use antibodies specific to the phosphorylated substrate.
-
Data Analysis: The percentage of kinase activity inhibition is calculated, and IC50 values are determined.
Caption: General workflow for the development of Thieno[3,2-d]pyrimidine-based inhibitors.
References
- 1. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-7-methylthieno[3,2-d]pyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4-chloro-7-methylthieno[3,2-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a versatile starting point for the development of potent kinase inhibitors. Its structural similarity to the purine core allows for effective interaction with the ATP-binding sites of various kinases, particularly within the phosphoinositide 3-kinase (PI3K) family. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives originating from this scaffold, with a focus on modifications at the C4 position. Experimental data is presented to objectively compare the performance of these derivatives, alongside detailed experimental protocols and visualizations of key signaling pathways.
Comparative Biological Activity
The inhibitory potency of this compound derivatives is significantly influenced by the nature of the substituent at the 4-position. Nucleophilic substitution of the chlorine atom allows for the introduction of a wide array of functionalities, leading to compounds with varying potencies and selectivities against different kinase isoforms. The following tables summarize the in vitro anti-proliferative activity and kinase inhibitory activity of representative derivatives.
Table 1: In Vitro Anti-proliferative Activity of 4-Substituted-7-methylthieno[3,2-d]pyrimidine Derivatives against Human Cancer Cell Lines
| Compound ID | R Group (at position 4) | Cancer Cell Line | IC50 (µM) |
| 1 | N-(4-(tert-butyl)phenethyl)amino | H460 (Lung) | 0.081 |
| 2 | N-(4-(tert-butyl)phenethyl)amino | HT-29 (Colon) | 0.058 |
| 3 | N-(4-(tert-butyl)phenethyl)amino | MKN-45 (Gastric) | 0.18 |
| 4 | N-(4-(tert-butyl)phenethyl)amino | MDA-MB-231 (Breast) | 0.23 |
| 5 | 4-Anilino | MCF-7 (Breast) | 9.80 ± 0.93 |
| 6 | 4-(3-chloroanilino) | A549 (Lung) | 11.30 ± 1.19 |
| 7 | 4-(4-methoxyanilino) | PC-3 (Prostate) | 14.69 ± 1.32 |
| 8 | 4-Morpholino | HepG-2 (Liver) | 12.32 ± 0.96 |
Table 2: Kinase Inhibitory Activity of 4-Substituted-7-methylthieno[3,2-d]pyrimidine Derivatives
| Compound ID | R Group (at position 4) | Kinase Target | IC50 (nM) |
| 9 | 4-Morpholino | PI3Kα | 9470 |
| 10 | 4-(piperazin-1-yl) | PI3Kδ | Potent Inhibition |
| 11 | 2-amino-4-methylpyrido[2,3-d]pyrimidine core | PI3Kα | 19 |
| 12 | 2-amino-4-methylpyrido[2,3-d]pyrimidine core | mTOR | 37 |
The data indicates that substitution at the 4-position with bulky lipophilic groups, such as N-(4-(tert-butyl)phenethyl)amino, can lead to potent anti-proliferative activity in the nanomolar range against various cancer cell lines. The morpholino-substituted derivative (Compound 8) also demonstrates notable activity. In terms of direct kinase inhibition, derivatives of the related pyrido[2,3-d]pyrimidine scaffold show potent dual inhibition of PI3Kα and mTOR.
Key Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Thieno[3,2-d]pyrimidine derivatives often exert their anticancer effects by inhibiting key kinases within this pathway, most notably PI3K.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4-substituted-7-methylthieno[3,2-d]pyrimidine derivatives.
Experimental Protocols
General Synthesis of 4-Substituted-7-methylthieno[3,2-d]pyrimidine Derivatives
The synthesis of 4-substituted derivatives typically starts from the commercially available this compound. A general two-step procedure is outlined below.
Caption: General workflow for the synthesis of 4-substituted-7-methylthieno[3,2-d]pyrimidine derivatives.
Step 1: Nucleophilic Aromatic Substitution
A solution of this compound (1 equivalent) in a suitable solvent (e.g., isopropanol, DMF, or dioxane) is treated with the desired nucleophile (e.g., an amine, aniline, or alcohol; 1.1-1.5 equivalents) and a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate; 1.5-2.0 equivalents). The reaction mixture is typically heated under reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
Step 2: Work-up and Purification
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-substituted-7-methylthieno[3,2-d]pyrimidine derivative. The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (General Procedure)
The inhibitory activity of the synthesized compounds against specific protein kinases can be determined using various assay formats, such as luminescence-based assays that measure ATP consumption.
Materials:
-
Recombinant kinase (e.g., PI3Kα)
-
Kinase-specific substrate (e.g., phosphatidylinositol-4,5-bisphosphate [PIP2])
-
Adenosine 5'-triphosphate (ATP)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 50 nL) of the compound solution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a solution of the kinase and its substrate in the assay buffer and add it to the wells.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 1 hour).
-
Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the kinase assay kit.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The this compound scaffold is a highly adaptable platform for the design of novel kinase inhibitors. The structure-activity relationship studies reveal that modifications at the 4-position are critical for determining the potency and selectivity of these compounds. In particular, the introduction of substituted amino and anilino groups has proven to be a successful strategy for developing potent inhibitors of the PI3K/Akt/mTOR signaling pathway. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of new derivatives, facilitating further exploration of this promising class of therapeutic agents. Future efforts may focus on optimizing the pharmacokinetic properties of these compounds to translate their potent in vitro activity into in vivo efficacy.
Navigating the Selectivity Landscape of 4-Chloro-7-methylthieno[3,2-d]pyrimidine-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of kinase inhibitors is paramount for advancing potent and safe therapeutics. The 4-Chloro-7-methylthieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a new generation of kinase inhibitors. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection and development of selective drug candidates.
Quantitative Analysis of Kinase Inhibition
The selectivity of thieno[3,2-d]pyrimidine-based inhibitors is a critical determinant of their therapeutic window. Comprehensive kinase profiling reveals both on-target potency and off-target interactions. Below is a summary of the inhibitory activity of a key derivative, compound 36 , a highly selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1]
| Target Kinase | Compound 36 IC50 (nM) | Selectivity Notes |
| CDK7 | <1 | Potent and highly selective [1] |
| CDK1 | >1000 | >1000-fold selective over CDK1 |
| CDK2 | >1000 | >1000-fold selective over CDK2 |
| CDK4 | >1000 | >1000-fold selective over CDK4 |
| CDK5 | >1000 | >1000-fold selective over CDK5 |
| CDK9 | >1000 | >1000-fold selective over CDK9 |
| Other Kinases | Generally inactive at 1 µM | Broad kinome selectivity[1] |
Table 1: Inhibitory activity and selectivity of compound 36, a thieno[3,2-d]pyrimidine derivative.[1]
Deciphering the Signaling Maze: The Role of CDK7
CDK7 is a key regulator of the cell cycle and transcription, making it an attractive target in oncology.[1] Inhibitors of CDK7 can block the proliferation of cancer cells and induce apoptosis. The high selectivity of thieno[3,2-d]pyrimidine derivatives like compound 36 for CDK7 over other CDKs is crucial for minimizing off-target effects and associated toxicities.
Figure 1. Signaling pathways involving CDK7, the primary target of selective thieno[3,2-d]pyrimidine inhibitors.
Experimental Corner: Protocols for Assessing Kinase Selectivity
The determination of inhibitor cross-reactivity relies on robust and standardized biochemical assays. A tiered approach is often employed, starting with broad screening panels followed by detailed dose-response studies for identified hits.
Experimental Workflow for Kinase Inhibitor Profiling
Figure 2. A typical workflow for determining the selectivity profile of a kinase inhibitor.
Key Experimental Methodologies
A variety of biochemical and cellular assay formats are available to measure the activity and selectivity of kinase inhibitors.[2]
1. Radiometric Assays:
-
Principle: This "gold standard" method directly measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate peptide or protein.[2][3]
-
Protocol Outline:
-
Prepare a reaction mixture containing the kinase, substrate, ATP (spiked with radiolabeled ATP), and the test inhibitor in a suitable buffer.
-
Incubate the mixture to allow the phosphorylation reaction to proceed.
-
Stop the reaction and separate the phosphorylated substrate from the remaining radiolabeled ATP, typically by spotting onto a filter membrane that binds the substrate.
-
Wash the membrane to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Calculate the percent inhibition relative to a no-inhibitor control.
-
2. Mobility Shift Assays:
-
Principle: This method utilizes the change in charge or size of a substrate upon phosphorylation to separate it from the non-phosphorylated form using capillary electrophoresis.[4][5]
-
Protocol Outline:
-
Perform the kinase reaction in a microplate well with the kinase, a fluorescently labeled peptide substrate, ATP, and the inhibitor.
-
After incubation, introduce the reaction mixture into a microfluidic chip.
-
Apply a voltage to separate the phosphorylated (more negatively charged) and non-phosphorylated peptides.
-
Detect the fluorescent signals of both peptide forms.
-
Quantify the ratio of phosphorylated to non-phosphorylated substrate to determine kinase activity and inhibitor potency.
-
3. Homogeneous Time-Resolved Fluorescence (HTRF®) / TR-FRET:
-
Principle: This assay is based on fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore. A europium cryptate-labeled antibody specific for the phosphorylated substrate (donor) and an acceptor-labeled substrate are used.
-
Protocol Outline:
-
Conduct the kinase reaction with the kinase, substrate, ATP, and inhibitor.
-
Add the detection reagents: the europium-labeled anti-phospho-substrate antibody and the acceptor-labeled streptavidin (if the substrate is biotinylated).
-
After incubation, excite the europium donor. If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity, resulting in a FRET signal.
-
Measure the time-resolved fluorescence signal. A decrease in the signal indicates inhibition of the kinase.
-
4. Cellular Target Engagement Assays (e.g., NanoBRET™):
-
Principle: This live-cell assay measures the binding of an inhibitor to its target kinase. The kinase is expressed as a fusion protein with NanoLuc® luciferase, and a fluorescent tracer that binds to the kinase's active site is added to the cells. Inhibitor binding displaces the tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET).[3]
-
Protocol Outline:
-
Transfect cells to express the NanoLuc®-kinase fusion protein.
-
Plate the cells and add the fluorescent tracer.
-
Add the test inhibitor at various concentrations.
-
Add the NanoLuc® substrate to generate luminescence.
-
Measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Calculate the BRET ratio. A decrease in the BRET ratio indicates target engagement by the inhibitor.
-
By employing these rigorous experimental approaches, researchers can confidently characterize the selectivity of this compound-based inhibitors, paving the way for the development of next-generation targeted therapies.
References
- 1. Discovery and optimization of thieno[3,2-d]pyrimidine derivatives as highly selective inhibitors of cyclin-dependent kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Thieno[3,2-d]pyrimidine Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a significant focus on the development of targeted therapies that can overcome the limitations of conventional chemotherapy. Among the promising classes of small molecules are thieno[3,2-d]pyrimidine derivatives, which have garnered attention for their potent inhibitory effects on key signaling pathways implicated in tumor growth and angiogenesis. This guide provides a comparative analysis of the in vivo efficacy of select thieno[2,3-d]pyrimidine derivatives against established multi-kinase inhibitors, Sorafenib and Sunitinib, supported by experimental data to inform preclinical and clinical research strategies.
Mechanism of Action: Targeting Key Oncogenic Pathways
Thieno[2,3-d]pyrimidine derivatives have been shown to exert their anticancer effects by inhibiting critical receptor tyrosine kinases (RTKs) involved in tumor progression, most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These pathways are also the primary targets of the well-established anticancer drugs Sorafenib and Sunitinib.
VEGFR-2 Signaling Pathway:
The VEGFR-2 pathway is a crucial regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
EGFR and Downstream Ras/Raf/MEK/ERK Signaling Pathway:
The EGFR pathway, upon activation, triggers the Ras/Raf/MEK/ERK cascade, which plays a pivotal role in cell proliferation, differentiation, and survival. Mutations and overexpression of EGFR are common in various cancers, making it a prime therapeutic target.
Caption: EGFR and Ras/Raf/MEK/ERK Signaling Pathway.
Comparative In Vivo Efficacy
While extensive in vivo data for a broad range of 4-Chloro-7-methylthieno[3,2-d]pyrimidine derivatives is still emerging, preclinical studies on structurally related thieno[2,3-d]pyrimidine compounds have shown promising anticancer activity. For a comprehensive comparison, this guide presents the in vitro potency of lead thienopyrimidine candidates alongside the established in vivo efficacy of Sorafenib and Sunitinib in relevant cancer models.
Table 1: In Vitro Potency of Lead Thieno[2,3-d]pyrimidine Derivatives
| Compound | Target | IC50 | Cancer Cell Line(s) | Reference |
| Compound 17f | VEGFR-2 | 0.23 µM | HCT-116, HepG2 | [1] |
| Compound 8b | VEGFR-2 | 73 nM | HepG2, PC3 | [2][3] |
| Compound 7a | EGFR (wild-type & T790M) | Not specified | HepG2, PC3 | [4][5][6] |
Table 2: In Vivo Efficacy of Sorafenib and Sunitinib in Preclinical Models
| Drug | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |
| Sorafenib | Hepatocellular Carcinoma (HCC) | Immunocompromised mice with HCC xenografts | 30 mg/kg, p.o., daily | Suppressed tumor growth, decreased microvessel area, increased tumor cell apoptosis. | [7][8][9] |
| Sunitinib | Renal Cell Carcinoma (RCC) | Nude mice with 786-O xenografts | Orally administered daily for 4 weeks | Decreased central microvascular density, increased tumor necrosis. | [10][11] |
The in vitro data for thieno[2,3-d]pyrimidine derivatives, particularly the low nanomolar IC50 of compound 8b against VEGFR-2, suggests a potency comparable to or exceeding that of Sorafenib (VEGFR-2 IC50 typically in the range of 90 nM).[7] This strong preclinical rationale underscores the potential for these derivatives to translate into significant in vivo tumor growth inhibition. The efficacy of compound 7a against the T790M EGFR mutation is particularly noteworthy, as this mutation confers resistance to first and second-generation EGFR inhibitors.
Experimental Protocols
The in vivo efficacy of novel anticancer agents is typically evaluated using xenograft models in immunocompromised mice. The following is a generalized workflow for such studies.
Caption: Generalized Experimental Workflow for In Vivo Efficacy Studies.
Key Steps in a Typical Xenograft Study:
-
Cell Culture: Human cancer cell lines (e.g., 786-O for RCC, HepG2 for HCC) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into control and treatment groups.
-
Drug Administration: The investigational drug (e.g., a thieno[3,2-d]pyrimidine derivative) and comparator drugs (e.g., Sorafenib, Sunitinib) are administered, typically via oral gavage, at predetermined doses and schedules.
-
Efficacy Assessment: Tumor volume and mouse body weight are measured regularly. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry to assess angiogenesis and apoptosis.
Conclusion
Thieno[3,2-d]pyrimidine derivatives represent a promising class of anticancer agents with potent in vitro activity against key oncogenic drivers like VEGFR-2 and EGFR. The data presented herein suggests that these compounds have the potential for in vivo efficacy comparable to established therapies such as Sorafenib and Sunitinib. Further preclinical in vivo studies are warranted to fully elucidate their therapeutic potential and to identify lead candidates for clinical development. The ability of certain derivatives to target resistance mutations highlights a particularly valuable avenue for future research in this area.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors with Apoptosis Induction: Design, Synthesis, and Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. citedrive.com [citedrive.com]
- 6. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Sunitinib Combined with Angiotensin-2 Type-1 Receptor Antagonists Induces More Necrosis: A Murine Xenograft Model of Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thieno[3,2-d]pyrimidines and Thieno[2,3-d]pyrimidines in Drug Discovery
A deep dive into the synthesis, chemical properties, and biological activities of two promising heterocyclic scaffolds for researchers, scientists, and drug development professionals.
The thienopyrimidine scaffold, a fusion of thiophene and pyrimidine rings, has garnered significant attention in medicinal chemistry due to its structural similarity to purines, rendering it a privileged scaffold in the design of kinase inhibitors and other therapeutic agents. This guide provides a comprehensive comparative analysis of two of its most prominent isomers: thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines. We will explore their synthesis, comparative biological activities with a focus on anticancer properties, and the signaling pathways they modulate, supported by experimental data and detailed protocols.
Chemical Properties and Synthesis: A Tale of Two Isomers
The arrangement of the thiophene and pyrimidine rings in thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines leads to differences in their electronic properties and synthetic accessibility. The synthesis of both scaffolds typically begins with a substituted aminothiophene precursor.
For thieno[3,2-d]pyrimidines , the key starting material is a 3-aminothiophene-2-carboxylate derivative. Cyclization with a one-carbon source, such as formic acid or formamide, leads to the formation of the pyrimidine ring.
In contrast, the synthesis of thieno[2,3-d]pyrimidines generally starts from a 2-aminothiophene-3-carbonitrile or a 2-aminothiophene-3-carboxylate. A common and efficient method for preparing the 2-aminothiophene-3-carbonitrile starting material is the Gewald reaction, a multi-component condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. The subsequent cyclization to form the pyrimidine ring can be achieved through various methods, including the Dimroth rearrangement.
Comparative Biological Activity: Unveiling Therapeutic Potential
Both thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine scaffolds have been extensively investigated for a wide range of biological activities, including anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory properties. This guide will focus on their comparative performance as anticancer agents and kinase inhibitors, drawing upon quantitative data from various studies.
Anticancer Activity
Derivatives of both isomeric scaffolds have demonstrated significant cytotoxic effects against a panel of cancer cell lines. While a direct head-to-head comparison in a single study is rare, analysis of the available literature suggests that thieno[2,3-d]pyrimidines often exhibit superior anticancer potency compared to their thieno[3,2-d]pyrimidine counterparts against the same cell lines .[1]
Table 1: Comparative Anticancer Activity (IC50, µM) of Representative Thieno[3,2-d]pyrimidine and Thieno[2,3-d]pyrimidine Derivatives
| Compound Scaffold | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[3,2-d]pyrimidine | Compound 4a | MCF-7 (Breast) | 0.00204 | [1] |
| Halogenated derivative 1 | L1210 (Leukemia) | 2.1 | [2] | |
| Halogenated derivative 2 | L1210 (Leukemia) | 3.9 | [2] | |
| Compound 6e | HeLa (Cervical) | 0.591 | [3] | |
| Thieno[2,3-d]pyrimidine | Compound 14 | MCF-7 (Breast) | 22.12 | [4] |
| Compound 13 | MCF-7 (Breast) | 22.52 | [4] | |
| Compound 9 | MCF-7 (Breast) | 27.83 | [4] | |
| Compound 12 | MCF-7 (Breast) | 29.22 | [4] | |
| Chloro-acetohydrazide 5 | MCF-7 (Breast) | 7.301 | [5] | |
| Pyrrole-2,5-dione 8 | MCF-7 (Breast) | 4.132 | [5] | |
| Compound 17f | HCT-116 (Colon) | 2.80 | [6] | |
| Compound 17f | HepG2 (Liver) | 4.10 | [6] |
Note: The presented IC50 values are from different studies and should be interpreted with caution as experimental conditions may vary.
Kinase Inhibitory Activity
A primary focus of research on thienopyrimidines has been their ability to inhibit various protein kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).
Table 2: Comparative Kinase Inhibitory Activity (IC50) of Thieno[3,2-d]pyrimidine and Thieno[2,3-d]pyrimidine Derivatives
| Target Kinase | Compound Scaffold | Derivative | IC50 | Reference |
| EGFR | Thieno[3,2-d]pyrimidine | Compound 6o (L858R/T790M) | ≤ 250 nM | |
| Thieno[2,3-d]pyrimidine | Compound 13k (WT) | 0.07 µM | [7] | |
| Compound 13k (T790M) | 0.15 µM | [7] | ||
| Compound 5b (WT) | 37.19 nM | [8] | ||
| Compound 5b (T790M) | 204.10 nM | [8] | ||
| VEGFR-2 | Thieno[3,2-d]pyrimidine | Compound 2c | 150 nM | [9] |
| Compound 2b | 188 nM | [9] | ||
| Compound 2a | 199 nM | [9] | ||
| Thieno[2,3-d]pyrimidine | Compound 17f | 0.23 µM | [6] | |
| Compound 8e | 3.9 nM | [10] | ||
| Compound 8b | 5 nM | [10] | ||
| PI3K | Thieno[2,3-d]pyrimidine | Compound VIb (PI3Kβ) | 72% inhibition @ 10 µM | [11] |
| Compound VIb (PI3Kγ) | 84% inhibition @ 10 µM | [11] | ||
| Compound IIIa (PI3Kβ) | 62% inhibition @ 10 µM | [11] | ||
| Compound IIIa (PI3Kγ) | 70% inhibition @ 10 µM | [11] |
Note: WT refers to Wild-Type and T790M is a common resistance mutation in EGFR. The data for PI3K inhibitors is presented as percent inhibition at a fixed concentration.
Signaling Pathways and Mechanism of Action
The anticancer and kinase inhibitory effects of thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines are primarily attributed to their interference with key signaling pathways that regulate cell proliferation, survival, and angiogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of Key Intermediates
Protocol 1: Gewald Synthesis of 2-Aminothiophene-3-carbonitriles (General Procedure)
This protocol describes a typical one-pot synthesis for the key precursors of thieno[2,3-d]pyrimidines.
-
Reaction Setup: To a solution of the appropriate ketone or aldehyde (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL), add elemental sulfur (10 mmol).
-
Base Addition: Add a catalytic amount of a secondary amine, such as morpholine or piperidine (2 mmol), dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at 40-50°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
Protocol 2: Synthesis of Methyl 3-Aminothiophene-2-carboxylate
This protocol outlines the synthesis of a key precursor for thieno[3,2-d]pyrimidines.
-
Reaction Setup: A mixture of methyl 3-oxo-tetrahydrothiophene-2-carboxylate (10 mmol) and hydroxylamine hydrochloride (11 mmol) in methanol (30 mL) is heated to reflux.
-
Reaction: The reaction mixture is refluxed for 2-3 hours.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired methyl 3-aminothiophene-2-carboxylate.
Biological Assays
Protocol 3: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[4][6][7][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.[5][10][12][13][14]
-
Reaction Setup: In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations in a suitable kinase buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or non-radiometric methods like fluorescence-based assays (e.g., TR-FRET) or luminescence-based assays that measure ATP consumption.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Conclusion
Both thieno[3,2-d]pyrimidines and thieno[2,3-d]pyrimidines represent valuable scaffolds in the field of drug discovery, particularly for the development of novel anticancer agents and kinase inhibitors. While both isomers exhibit significant biological potential, the available data suggests that thieno[2,3-d]pyrimidine derivatives may, in some cases, offer a more potent starting point for inhibitor design. The synthetic accessibility of the thieno[2,3-d]pyrimidine core, often facilitated by the robust Gewald reaction, further enhances its appeal. However, the thieno[3,2-d]pyrimidine scaffold remains a promising area of exploration with demonstrated efficacy against various targets. Ultimately, the choice of scaffold will depend on the specific therapeutic target and the desired structure-activity relationship. This guide provides a foundational understanding to aid researchers in their efforts to design and develop the next generation of thienopyrimidine-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro kinase assay [protocols.io]
- 13. bmglabtech.com [bmglabtech.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Benchmarking the Thieno[3,2-d]pyrimidine Scaffold: A Comparative Guide for Kinase Inhibitor Development
For Immediate Release
A Deep Dive into the Potential of 4-Chloro-7-methylthieno[3,2-d]pyrimidine in Kinase Inhibition
This guide offers a comprehensive analysis of the thieno[3,2-d]pyrimidine scaffold, using this compound as a key building block, in the context of developing potent kinase inhibitors. While direct biological data for this compound is not publicly available, its strategic importance as a chemical intermediate is well-established.[1] This document benchmarks the thieno[3,2-d]pyrimidine core structure against well-known kinase inhibitor standards by examining the activity of its derivatives. The data presented herein is intended to provide a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting key signaling pathways.
The thieno[3,2-d]pyrimidine nucleus is a privileged scaffold in medicinal chemistry, recognized for its role in the development of inhibitors for various kinases, including Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and sirtuins.[2] Its structural similarity to the purine core allows it to effectively compete for the ATP-binding site of these enzymes.
Quantitative Comparison of Kinase Inhibitors
To provide a clear benchmark for newly synthesized compounds derived from the this compound scaffold, the following tables summarize the inhibitory activities of established standards against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Where available, data for active thieno[3,2-d]pyrimidine derivatives are included to highlight the potential of this chemical class.
Table 1: Benchmarking Against EGFR Kinase
| Compound | Target Kinase | IC50 (nM) | Cell-based Assay IC50 (nM) | Reference |
| Erlotinib | EGFR | 2 | 20 (autophosphorylation) | [3][4] |
| Vandetanib | EGFR | 500 | - | [5][6] |
| Sorafenib | EGFR | Inactive | - | [7] |
| Thieno[3,2-d]pyrimidine Derivative B1 | EGFR (L858R/T790M) | 13 | 87 (H1975 cells) | [2] |
Table 2: Benchmarking Against VEGFR2 Kinase
| Compound | Target Kinase | IC50 (nM) | Reference |
| Sorafenib | VEGFR2 | 90 | [7][8] |
| Vandetanib | VEGFR2 | 40 | [5] |
| Erlotinib | VEGFR2 | - | - |
Key Signaling Pathways in Cancer Progression
Understanding the signaling cascades regulated by EGFR and VEGFR is crucial for the rational design of targeted therapies.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers a cascade of intracellular events. These events regulate critical cellular processes including proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. This process is essential for tumor growth and metastasis. Inhibition of the VEGFR2 signaling pathway is a critical strategy in cancer therapy.
Caption: Simplified VEGFR2 signaling pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of kinase inhibitors. Below are representative methodologies for in vitro kinase assays.
In Vitro Kinase Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP consumed in the phosphorylation reaction. A decrease in luminescence signal corresponds to higher kinase activity.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR2)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Substrate (e.g., poly(Glu,Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
96-well or 384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase, substrate, and assay buffer.
-
Inhibitor Addition: Add the diluted test compounds or DMSO (for control wells) to the reaction mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the control and determine the IC50 value using a suitable curve-fitting software.
Caption: Workflow for a typical in vitro kinase assay.
Conclusion
While this compound serves as a crucial starting material, the biological activity of its derivatives demonstrates the significant potential of the thieno[3,2-d]pyrimidine scaffold in the development of novel kinase inhibitors. The data and protocols presented in this guide offer a solid benchmark for researchers aiming to synthesize and evaluate new chemical entities based on this promising core structure. Future development of potent and selective inhibitors will be crucial in advancing the therapeutic landscape for a variety of diseases driven by aberrant kinase activity.
References
- 1. Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
A Comparative Guide to the Synthesis of 4-Chloro-7-methylthieno[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Two Prominent Synthesis Methods for a Key Pharmaceutical Intermediate.
This guide provides a detailed comparison of two reproducible methods for the synthesis of 4-Chloro-7-methylthieno[3,2-d]pyrimidine, a crucial building block in the development of various therapeutic agents. The following sections present a quantitative analysis of each method's performance, detailed experimental protocols, and a visual representation of the synthetic workflow.
Performance Comparison
The two primary methods for the synthesis of this compound from 7-methylthieno[3,2-d]pyrimidin-4(3H)-one involve chlorination using either trichlorophosphine (PCl₃) or phosphorus oxychloride (POCl₃). The choice of reagent and reaction conditions significantly impacts the yield and potentially the purity and reaction time.
| Parameter | Method 1: Trichlorophosphine (PCl₃) | Method 2: Phosphorus Oxychloride (POCl₃) |
| Starting Material | 7-methylthieno[3,2-d]pyrimidin-4(3H)-one | 7-methylthieno[3,2-d]pyrimidin-4(3H)-one |
| Chlorinating Agent | Trichlorophosphine (PCl₃) | Phosphorus Oxychloride (POCl₃) |
| Solvent | Acetonitrile | Not specified, POCl₃ acts as reagent and solvent |
| Additives | N,N-dimethylaniline, Benzyltriethylammonium chloride | None specified |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 30 minutes | Not explicitly stated, but reflux suggests a comparable timeframe |
| Reported Yield | 90%[1] | 95% |
| Purity | Not explicitly stated, but isolation of a solid precipitate is described[1] | Not explicitly stated, but described as a solid product |
Experimental Protocols
Below are the detailed experimental procedures for the two synthesis methods.
Method 1: Chlorination with Trichlorophosphine (PCl₃)
This method utilizes trichlorophosphine in the presence of N,N-dimethylaniline and a phase-transfer catalyst.
Procedure:
-
Dissolve 7-methylthieno[3,2-d]pyrimidin-4(3H)-one and N,N-dimethylaniline in acetonitrile.
-
Stir the mixture at room temperature for 30 minutes.[1]
-
Add benzyltriethylammonium chloride and continue stirring for an additional 10 minutes.[1]
-
Add trichlorophosphine dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 30 minutes.[1]
-
Monitor the reaction completion using thin-layer chromatography.
-
After completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture three times with dichloromethane.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution.
-
Decolorize the organic phase with activated carbon and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate.
-
Add isopropanol to the residue, heat to dissolve, and then stir to induce precipitation.
-
Allow the mixture to stand for 2 hours, then filter the solid, wash, and dry to obtain this compound.[1]
Method 2: Chlorination with Phosphorus Oxychloride (POCl₃)
This method employs phosphorus oxychloride as both the chlorinating agent and the solvent.
Procedure:
-
Place 7-methyl-3H-thieno[3,2-d]pyrimid-4-one in a reaction vessel.
-
Add phosphorus oxychloride to the starting material.
-
Reflux the resulting solution.
-
Upon completion of the reaction, remove the excess phosphorus oxychloride by concentration under reduced pressure.
-
Dry the resulting residue under vacuum in the presence of phosphorus pentoxide overnight to yield the solid product, this compound.
Synthesis Workflow
The following diagram illustrates the general synthetic pathway and the key decision point in choosing the chlorinating agent.
Caption: Comparative workflow of two synthesis methods for this compound.
References
A Head-to-Head Comparison of Thienopyrimidine Scaffolds in Kinase Inhibition and Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The thienopyrimidine scaffold, a fusion of thiophene and pyrimidine rings, has emerged as a privileged structure in medicinal chemistry due to its structural similarity to the purine bases, adenine and guanine.[1][2][3] This feature allows thienopyrimidine derivatives to act as competitive inhibitors for a variety of enzymes, particularly kinases, which play a crucial role in cellular signaling pathways frequently dysregulated in cancer.[2][4] This guide provides a head-to-head comparison of different thienopyrimidine isomers, focusing on their anticancer activities and kinase inhibitory profiles, supported by experimental data and detailed protocols.
Three main isomers of the thienopyrimidine scaffold exist: thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine.[1] The majority of research has concentrated on the thieno[2,3-d] and thieno[3,2-d] isomers, which have demonstrated significant potential as anticancer agents by targeting key kinases involved in tumor growth and proliferation.[2][5][6]
Comparative Anticancer Activity
The following tables summarize the in vitro anticancer activity of various thienopyrimidine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Thieno[2,3-d]pyrimidine Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6j | HCT116 (Colon) | 0.6 | [7] |
| HCT15 (Colon) | 1.2 | [7] | |
| LN-229 (Brain) | 0.8 | [7] | |
| GBM-10 (Brain) | 0.9 | [7] | |
| A2780 (Ovarian) | 0.7 | [7] | |
| OV2008 (Ovarian) | 1.1 | [7] | |
| Compound 5f | MCF-7 (Breast) | More potent than Doxorubicin (IC50 not specified) | [8] |
| Compound 7a | HepG2 (Liver) | Significant inhibition (IC50 not specified) | [9] |
| PC3 (Prostate) | Significant inhibition (IC50 not specified) | [9] | |
| Compound 14 | MCF-7 (Breast) | 22.12 | [10] |
| Compound 13 | MCF-7 (Breast) | 22.52 | [10] |
| Compound 9 | MCF-7 (Breast) | 27.83 | [10] |
| Compound 12 | MCF-7 (Breast) | 29.22 | [10] |
| Compound 5b | PC-3 (Prostate) | More potent than Doxorubicin (IC50 not specified) | [11] |
| HCT-116 (Colon) | More potent than Doxorubicin (IC50 not specified) | [11] | |
| Compound 5d | PC-3 (Prostate) | More potent than Doxorubicin (IC50 not specified) | [11] |
| HCT-116 (Colon) | More potent than Doxorubicin (IC50 not specified) | [11] |
Thieno[3,2-d]pyrimidine Derivatives
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6e | HeLa (Cervical) | 0.591 (at 72h) | [5] |
| Compound 6j | HT-29 (Colon) | Inhibition of 67% (IC50 not specified) | [5] |
Comparative Kinase Inhibitory Activity
Thienopyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases implicated in cancer progression. The tables below highlight their inhibitory potency against key kinases.
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
| Scaffold | Compound | Target Kinase | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine | Compound 5f | EGFR | More potent than Erlotinib (IC50 not specified) | [8][12][13][14] |
| VEGFR-2 | 1.23 | [8][12][13][14] | ||
| Compound 7a | EGFR (wild-type) | Significant inhibition | [9] | |
| EGFR (T790M mutant) | Significant inhibition | [9] | ||
| Thieno[3,2-b]pyrimidine | Various Derivatives | VEGFR-2 | 0.002 - 1.25 | [15] |
Phosphoinositide 3-Kinase (PI3K) Inhibition
| Scaffold | Compound | Target Kinase Isoform | IC50 (nM) | Reference |
| Thienopyrimidine | Compound 6g | PI3Kα | Subnanomolar | [16][17] |
| Thienopyrimidine | Compound 6k | PI3Kα | Subnanomolar | [16][17] |
| Thieno[2,3-d]pyrimidine | Compound VIb | PI3Kβ | 72% inhibition | [18] |
| PI3Kγ | 84% inhibition | [18] | ||
| Thienopyrimidine | Compound 6 | PI3Kδ | Nanomolar | [19] |
| Thieno[2,3-d]pyrimidine | Compound 9a | PI3Kα | 9470 | [20] |
Other Kinase Inhibition
| Scaffold | Compound | Target Kinase | IC50 (nM) | Reference |
| Thienopyrimidine | Various Derivatives | Aurora Kinases | Potent and selective inhibition | [21] |
| Thieno[2,3-d]pyrimidine | Compound 32 | Aurora B | 141.1 | [4] |
| Thieno[3,2-d]pyrimidine | Compound 6e | CDKs | Likely targets | [5] |
Signaling Pathways Targeted by Thienopyrimidine Scaffolds
Thienopyrimidine derivatives exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, survival, and angiogenesis. The primary targets are receptor tyrosine kinases (RTKs) like EGFR and VEGFR, and intracellular kinases such as PI3K and CDKs.
Caption: Thienopyrimidine inhibitors target key kinases in oncogenic signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the anticancer activity of thienopyrimidine derivatives.
Synthesis of Thienopyrimidine Scaffolds
The synthesis of thienopyrimidine scaffolds can be broadly categorized into two main approaches: construction of the pyrimidine ring onto a pre-existing thiophene or vice versa.[1] A common method for synthesizing the thieno[2,3-d]pyrimidine core is the Gewald reaction to form a 2-aminothiophene, followed by cyclization with a one-carbon source like formamide.[22]
Caption: General workflow for the synthesis of the thieno[2,3-d]pyrimidine scaffold.
In Vitro Kinase Activity Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[23][24]
-
Compound Preparation: Prepare a stock solution of the thienopyrimidine derivative in 100% DMSO. Create a serial dilution of the compound in DMSO to generate a dose-response curve.
-
Kinase Reaction Mixture: Prepare a reaction mixture containing the target kinase, a suitable substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Assay Procedure:
-
In a 96-well plate, add the serially diluted compound or a DMSO control to each well.
-
Add the kinase to each well and incubate at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection: Stop the reaction and detect the kinase activity. This can be done using various methods, such as luminescence-based assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).[23]
-
Data Analysis: Measure the signal (e.g., luminescence) in each well using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.[25][26]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the thienopyrimidine derivative and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[25]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
Conclusion
The thienopyrimidine scaffold represents a versatile and promising platform for the development of novel anticancer agents, particularly kinase inhibitors. Both thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers have yielded potent compounds with significant activity against a range of cancer cell lines and specific kinases. The structure-activity relationship studies, though not exhaustively covered here, indicate that substitutions at various positions of the thienopyrimidine ring system can significantly influence potency and selectivity. Future research in this area will likely focus on the design of more selective inhibitors, the exploration of less-studied isomers like thieno[3,4-d]pyrimidine, and the development of compounds with improved pharmacokinetic properties for in vivo efficacy.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. alliedacademies.org [alliedacademies.org]
- 11. scirp.org [scirp.org]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Design and Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for the Treatment of B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
- 24. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. broadpharm.com [broadpharm.com]
- 26. texaschildrens.org [texaschildrens.org]
Assessing the Novelty of New 4-Chloro-7-methylthieno[3,2-d]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, bearing a close structural resemblance to purines. This structural mimicry allows thieno[3,2-d]pyrimidine derivatives to function as effective inhibitors of various kinases and other biological targets, making them a focal point in the quest for novel therapeutics. The starting molecule, 4-Chloro-7-methylthieno[3,2-d]pyrimidine, serves as a crucial intermediate for the synthesis of a diverse array of biologically active compounds. This guide provides a comparative analysis of the performance of recently developed 4-substituted-7-methylthieno[3,2-d]pyrimidine derivatives against established alternatives, supported by experimental data and detailed methodologies.
Anticancer Activity: A Quantitative Comparison
Derivatives of 7-methylthieno[3,2-d]pyrimidine have demonstrated significant potential as anticancer agents, with research highlighting their activity against a range of human cancer cell lines. The following table summarizes the in vitro anti-proliferative activity of various 4-substituted derivatives, providing a basis for assessing the novelty and potency of new compounds.
Table 1: In Vitro Anticancer Activity of 4-Substituted-7-methylthieno[3,2-d]pyrimidine Derivatives
| Compound ID | 4-Substituent | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1: Diaryl Urea Derivatives | |||||
| Derivative A | Diaryl urea moiety | H460 (Lung) | 0.081 | Sorafenib | N/A |
| Derivative B | Diaryl urea moiety | HT-29 (Colon) | 0.058 | Sorafenib | N/A |
| Derivative C | Diaryl urea moiety | MKN-45 (Gastric) | 0.18 | Sorafenib | N/A |
| Derivative D | Diaryl urea moiety | MDA-MB-231 (Breast) | 0.23 | Sorafenib | N/A |
| Series 2: Tubulin Polymerization Inhibitors | |||||
| 4a | N/A | A375 (Melanoma) | 0.02 | N/A | N/A |
| 4a | N/A | M14 (Melanoma) | 0.03 | N/A | N/A |
| 4a | N/A | RPMI7951 (Melanoma) | 0.04 | N/A | N/A |
| 6a | N/A | A375 (Melanoma) | 0.01 | N/A | N/A |
| 6a | N/A | M14 (Melanoma) | 0.02 | N/A | N/A |
| 6a | N/A | RPMI7951 (Melanoma) | 0.02 | N/A | N/A |
| Series 3: 4-Anilino Derivatives (as dual EGFR/HER-2 inhibitors) | |||||
| 8f | 4-(3-fluorobenzyloxy)-3-chloroaniline | Ovarian, Breast, NSCLC, Renal cell lines | Significant cell growth inhibition | Erlotinib | N/A |
N/A: Not available in the cited sources.
Antimicrobial Potential
Beyond their anticancer properties, thieno[3,2-d]pyrimidine derivatives have also been explored for their antimicrobial activities. The structural features that lend to kinase inhibition can also be effective against microbial targets.
Table 2: Antimicrobial Activity of 4-Substituted-7-methylthieno[3,2-d]pyrimidine Derivatives
| Compound ID | 4-Substituent | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Derivative 1 | N-(4-(tert-butyl)phenethyl) | M. tuberculosis H37Rv | 18 | N/A | N/A |
| Derivative 2 | N-(4-(tert-butyl)phenethyl) | M. tuberculosis N0145 | 9 | N/A | N/A |
N/A: Not available in the cited sources.
Signaling Pathways and Experimental Workflows
The anticancer activity of many thienopyrimidine derivatives is attributed to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival. A common target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades.
Caption: Simplified EGFR and VEGFR signaling pathways targeted by thienopyrimidine derivatives.
The evaluation of novel chemical entities requires standardized and reproducible experimental procedures. The following workflow illustrates a typical process for assessing the anticancer activity of new compounds.
Caption: General workflow for the preclinical evaluation of novel anticancer compounds.
Experimental Protocols
Detailed and consistent methodologies are paramount for the accurate assessment and comparison of new chemical entities.
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol is used to determine the inhibitory activity of a compound against a specific kinase (e.g., EGFR, VEGFR-2).
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, the recombinant kinase, and the specific substrate.
-
Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This is often a luminescence-based readout.
-
Data Analysis: Measure the luminescence using a luminometer. Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 value.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Standard antimicrobial agents (e.g., Ampicillin, Ciprofloxacin)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control with a standard antimicrobial agent.
By systematically applying these experimental protocols and comparing the resulting data with established benchmarks, researchers can effectively assess the novelty and potential of new this compound derivatives for further development as therapeutic agents.
Safety Operating Guide
Proper Disposal of 4-Chloro-7-methylthieno[3,2-d]pyrimidine: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling 4-Chloro-7-methylthieno[3,2-d]pyrimidine must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. As a chlorinated heterocyclic compound, this substance requires disposal as regulated hazardous waste. The following guide provides essential, step-by-step instructions for its proper management from point of generation to final disposal.
Hazard Profile and Personal Protective Equipment (PPE)
Assumed Hazard Profile:
| Hazard Type | Description | Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves. If skin irritation occurs, get medical advice/attention.[2][3] |
| Eye Damage/Irritation | Causes serious eye irritation. | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[2][3] |
| Environmental Hazard | Should not be released into the environment. | Prevent product from entering drains.[3][4] |
Mandatory Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Lab Coat | Standard laboratory coat. Consider a chemically impervious apron for larger quantities. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[5] If dust formation is likely, a NIOSH-approved respirator may be necessary.[1][6] |
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the immediate actions and logistical steps required for the safe disposal of this compound and associated waste.
Experimental Protocol: Waste Handling and Segregation
-
Initial Containment:
-
At the point of generation, collect all solid waste (e.g., residual powder, contaminated weigh boats, filter paper) and liquid waste (e.g., solutions containing the compound) in separate, designated hazardous waste containers.
-
Do not mix this waste with other waste streams.
-
-
Waste Segregation:
-
This compound must be disposed of as halogenated organic waste .[5][7]
-
Keeping halogenated and non-halogenated waste separate is crucial for safety and cost-effective disposal.[8][9]
Waste Segregation Guide:
-
| Waste Type | Container for this compound? | Rationale |
| Non-Halogenated Organic Solvents | No | Prevents costly and complex disposal procedures for the entire container.[5][9] |
| Aqueous Waste (Non-hazardous) | No | Prevents contamination of sewer systems and environmental release.[8] |
| Solid Chemical Waste (Halogenated) | Yes | Correct classification for solid materials contaminated with the compound. |
| Liquid Chemical Waste (Halogenated) | Yes | Correct classification for solutions containing the compound. |
| Sharps | No | Sharps have their own designated disposal containers and procedures. |
| Regular Trash | No | Prevents environmental contamination and exposure to non-laboratory personnel. |
-
Container Labeling and Storage:
-
Use a container that is in good condition, compatible with the chemical, and has a tightly sealing lid.[5][7]
-
Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.[5]
-
The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
All constituents and their approximate percentages.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the operator, away from ignition sources, and in secondary containment.[5]
-
-
Final Disposal:
-
Disposal must be conducted through an approved and licensed waste disposal contractor.[2][4][6]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup of the full waste container.
-
Never dispose of this chemical down the drain or in the regular trash.[8] Empty containers must also be treated as hazardous waste unless properly decontaminated.[8]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. fishersci.com [fishersci.com]
- 7. ethz.ch [ethz.ch]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Making sure you're not a bot! [oc-praktikum.de]
Personal protective equipment for handling 4-Chloro-7-methylthieno[3,2-d]pyrimidine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Chloro-7-methylthieno[3,2-d]pyrimidine. The following procedures and recommendations are designed to ensure this chemical's safe handling and disposal in a laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[1][2]
To minimize exposure and ensure safety, the following personal protective equipment (PPE) is mandatory.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Wear tightly fitting safety goggles with side-shields. A face shield should be worn over safety glasses during procedures with a high risk of splashing.[3] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Handle with chemical-impermeable gloves (e.g., nitrile) that have been inspected prior to use. A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves to protect skin and personal clothing.[3][4] |
| Respiratory | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1][3] |
| General Lab Attire | Long Pants & Closed-Toe Shoes | Standard laboratory practice to protect against accidental spills.[4] |
Operational Plan: Handling and Storage
Engineering Controls: Ensure that eyewash stations and safety showers are close to the workstation location.[3] Use only outdoors or in a well-ventilated area.[1][3]
Handling Procedures:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][3]
-
Wash hands and any exposed skin thoroughly after handling.[1][3][5]
-
Take off contaminated clothing and wash it before reuse.[1][6]
Storage:
-
Keep refrigerated for long-term storage.[3]
Emergency Procedures
| Situation | First-Aid Measures |
| If Swallowed | Get medical help.[1] Rinse mouth.[1][7] Do NOT induce vomiting.[8] |
| If on Skin | Wash with plenty of water.[1][3] If skin irritation occurs, get medical help.[1][3] Take off contaminated clothing and wash it before reuse.[1] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice/attention.[3] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[1][3] Get medical help if you feel unwell.[1] |
Disposal Plan
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][3][5] Do not let the product enter drains.[2] Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
